Product packaging for Irloxacin(Cat. No.:CAS No. 91524-15-1)

Irloxacin

Cat. No.: B1207253
CAS No.: 91524-15-1
M. Wt: 300.28 g/mol
InChI Key: RZLHGQLYNZQZQQ-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13FN2O3 B1207253 Irloxacin CAS No. 91524-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLHGQLYNZQZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238610
Record name Irloxacin
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Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-15-1
Record name Irloxacin
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URL https://commonchemistry.cas.org/detail?cas_rn=91524-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irloxacin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Irloxacin: Chemical Structure, Properties, and Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro antibacterial efficacy. The mechanism of action, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is detailed, alongside a representative experimental protocol for determining its minimum inhibitory concentration (MIC). This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties

This compound, also known as Pirfloxacin, is a quinolone derivative characterized by a fluorine atom at position 6, a pyrrolidinyl group at position 7, and an ethyl group at position 1 of the quinolone ring.

Chemical Name: 1-ethyl-6-fluoro-4-oxo-7-(pyrrol-1-yl)-quinoline-3-carboxylic acid[1]

CAS Number: 91524-15-1[1]

Molecular Formula: C₁₆H₁₃FN₂O₃[1]

SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O[1]

The chemical structure of this compound is depicted in Figure 1.

this compound Chemical StructureFigure 1. Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, there is a discrepancy in the reported molecular formula from one supplier (C₁₆H₁₄Cl₂N₂O₄S); however, the consensus from chemical databases confirms C₁₆H₁₃FN₂O₃ as the correct formula.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 300.28 g/mol [1]
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSOMedChemExpress
Predicted XlogP 2.2[1]

Antibacterial Activity

This compound exhibits a broad spectrum of in vitro antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative organisms. Its activity has been shown to be greater at a more acidic pH.

A study comparing the in vitro activity of this compound with other quinolones, such as nalidixic acid, norfloxacin, and ciprofloxacin, against clinical isolates revealed that this compound's activity is greater than that of nalidixic acid, similar to norfloxacin, and lower than that of ciprofloxacin.[2][3] Against Staphylococcus species, this compound demonstrated a minimum inhibitory concentration (MIC) range of 0.06-1 mg/L.[2][3]

Further research has indicated its activity against various mycobacteria, with enhanced efficacy against Mycobacterium avium at a pH of 5.0.[4] While comprehensive MIC₅₀ and MIC₉₀ data are not widely available in the public domain, the existing literature supports its classification as a broad-spectrum antibacterial agent.

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, the primary mechanism of action of this compound is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into the DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Irloxacin_Mechanism_of_Action This compound This compound Target_Enzymes Bacterial DNA Gyrase & Topoisomerase IV This compound->Target_Enzymes Inhibition DNA_Replication DNA Replication & Transcription Target_Enzymes->DNA_Replication Blocks process Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Prep_this compound->Serial_Dilution Prep_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Irloxacin_Signaling_Impact This compound This compound DNA_Damage DNA Damage & Replication Fork Stall This compound->DNA_Damage SOS_Response SOS Response Activation DNA_Damage->SOS_Response Apoptosis Programmed Cell Death (in some bacteria) DNA_Damage->Apoptosis can induce Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms SOS_Response->DNA_Repair

References

An In-depth Technical Guide to Irloxacin (CAS Number: 91524-15-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. Identified by the CAS number 91524-15-1, it belongs to the quinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro antimicrobial activity, toxicity profile, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Chemical and Physical Properties

This compound is a quinolone carboxylic acid derivative with a fluorine atom at position 6 and a pyrrol-1-yl group at position 7. Its chemical structure confers broad-spectrum antibacterial activity. The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 91524-15-1
Chemical Name 1-ethyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Synonyms Pirfloxacin, E-3432
Molecular Formula C₁₆H₁₃FN₂O₃
Molecular Weight 300.29 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Mechanism of Action

As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis. The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.

The inhibition of these enzymes results in the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately leads to bacterial cell death.

Irloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Leads to Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Required for Topoisomerase_IV->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Antimicrobial_Susceptibility_Testing_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Irloxacin: A Technical Guide for a Quinolone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. As a member of the quinolone class, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial spectrum, synthesis, and available data on its activity. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents. Notably, comprehensive quantitative data for this compound is limited in publicly available literature; therefore, where specific data is unavailable, general information for the fluoroquinolone class is provided with appropriate context.

Antibacterial Activity

This compound has demonstrated a good in vitro antimicrobial spectrum. Its activity is reported to be greater at an acidic pH.[1] Comparative studies have shown that this compound is more potent than nalidixic acid, similar in activity to norfloxacin, and less active than ciprofloxacin.[1][2]

Quantitative Data on Antibacterial Activity

The available quantitative data on the minimum inhibitory concentration (MIC) of this compound is limited. The following table summarizes the reported MIC range for Staphylococcus.

Bacterial SpeciesMIC Range (mg/L)Reference
Staphylococcus0.06 - 1[1]

Mechanism of Action

The primary mechanism of action of this compound, typical of fluoroquinolones, is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase (a Type II Topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

  • Topoisomerase IV: This enzyme is involved in the decatenation of daughter DNA molecules following replication. It is the primary target for quinolones in many Gram-positive bacteria.

By forming a stable complex with these enzymes and the bacterial DNA, this compound blocks the re-ligation of the DNA strands, leading to double-stranded DNA breaks and ultimately cell death.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA Bacterial DNA

Mechanism of action of this compound.

Synthesis of this compound (Pirfloxacin)

A plausible synthetic route for this compound can be extrapolated from the synthesis of structurally similar fluoroquinolones, such as Norfloxacin. The core of the synthesis involves the construction of the quinolone ring system followed by the introduction of the piperazine moiety at the C-7 position.

Irloxacin_Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Starting_Material 3-chloro-4-fluoroaniline Step1 Reaction with Diethyl ethoxymethylenemalonate Starting_Material->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 4-hydroxy-7-fluoro-quinoline-3-carboxylate Step2->Intermediate2 Step3 N-Alkylation with Ethyl iodide Intermediate2->Step3 Intermediate3 N-ethylated quinolone Step3->Intermediate3 Step4 Nucleophilic Substitution with Piperazine Intermediate3->Step4 Intermediate4 Ester of this compound Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 Final_Product This compound Step5->Final_Product

Proposed synthetic workflow for this compound.

Pharmacokinetics

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Methodology: Broth Microdilution Method (as per CLSI guidelines)

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile deionized water) at a concentration of 1000 mg/L.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations should typically range from 0.008 to 128 mg/L.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antibacterial_Susceptibility_Workflow cluster_workflow Broth Microdilution Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Plates Prepare Serial Dilutions in 96-well Plates Prep_Stock->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for antibacterial susceptibility testing.
DNA Gyrase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against bacterial DNA gyrase.

Methodology: Supercoiling Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, DTT, spermidine, ATP, and relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase enzyme.

  • Incubation: The reaction mixtures are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value (the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity) is then calculated.

Conclusion

This compound is a fluoroquinolone antibacterial agent with a notable in vitro activity profile, particularly against Staphylococcus. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is well-established for its class. While a comprehensive dataset on its antibacterial spectrum and pharmacokinetic properties is not widely available, the information presented in this guide provides a solid foundation for further research and development. The detailed experimental protocols offer standardized methods for the continued evaluation of this compound and other novel quinolone derivatives. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Dual-Edged Sword: A Technical Guide to Irloxacin's Inhibition of DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The relentless rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of existing antimicrobial agents to inform the development of novel therapeutics. Fluoroquinolones are a critical class of antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their primary targets, DNA gyrase and topoisomerase IV, are essential for bacterial survival, and their inhibition leads to catastrophic DNA damage and cell death.[2] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA replication and transcription.[1][3] Topoisomerase IV, also a heterotetramer (ParC2ParE2), is primarily responsible for decatenating daughter chromosomes following replication, ensuring their proper segregation into daughter cells.[4]

Irloxacin, as a member of the fluoroquinolone class, is presumed to share this dual-targeting mechanism. This guide will explore the intricate molecular interactions and provide the technical foundation for studying these inhibitory effects.

Quantitative Inhibition Data

While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound were not found in the reviewed scientific literature, the following tables summarize the inhibitory activities of other relevant fluoroquinolones against DNA gyrase and topoisomerase IV from various bacterial species. This data provides a comparative baseline for the expected potency of this compound.

Table 1: Inhibition of DNA Gyrase by Various Fluoroquinolones

FluoroquinoloneOrganismIC50 (µg/mL)
SitafloxacinEnterococcus faecalis1.38[5]
GatifloxacinEnterococcus faecalis5.60[5]
TosufloxacinEnterococcus faecalis11.6[5]
SparfloxacinEnterococcus faecalis25.7[5]
CiprofloxacinEnterococcus faecalis27.8[5]
LevofloxacinEnterococcus faecalis28.1[5]
Compound 1Mycobacterium tuberculosis10.0[6]
Ciprofloxacin Conjugate 14Escherichia coli3.25 (µM)[6]
Ciprofloxacin Conjugate 15Escherichia coli9.80 (µM)[6]

Table 2: Inhibition of Topoisomerase IV by Various Fluoroquinolones

FluoroquinoloneOrganismIC50 (µg/mL)
SitafloxacinEnterococcus faecalis1.42[5]
TosufloxacinEnterococcus faecalis3.89[5]
GatifloxacinEnterococcus faecalis4.24[5]
LevofloxacinEnterococcus faecalis8.49[5]
CiprofloxacinEnterococcus faecalis9.30[5]
SparfloxacinEnterococcus faecalis19.1[5]

Mechanism of Action: A Two-Pronged Attack

Fluoroquinolones, including presumably this compound, do not simply inhibit the catalytic activity of DNA gyrase and topoisomerase IV; they act as "poisons" by stabilizing a transient intermediate in the enzyme's catalytic cycle.[2] The normal function of these topoisomerases involves the creation of a transient double-strand break in the DNA, allowing another segment of DNA to pass through, followed by the resealing of the break.[4] Fluoroquinolones bind to the enzyme-DNA complex, specifically at the interface where the DNA is cleaved.[4] This binding event traps the enzyme in its "cleavable complex" state, where the DNA is broken and covalently attached to the enzyme.[2]

The accumulation of these stabilized cleavable complexes has two major downstream consequences:

  • Inhibition of DNA Replication and Transcription: The bulky enzyme-drug-DNA adducts act as physical roadblocks, stalling the progression of replication forks and transcription machinery.[4]

  • Generation of Lethal Double-Strand Breaks: The stalled replication forks can collapse, leading to the formation of permanent, lethal double-strand breaks in the bacterial chromosome.[4]

This dual mechanism of enzymatic inhibition and the conversion of the enzyme into a DNA-damaging agent contributes to the potent bactericidal activity of fluoroquinolones.

Irloxacin_Mechanism_of_Action cluster_gyrase DNA Gyrase Inhibition cluster_topoIV Topoisomerase IV Inhibition Gyrase DNA Gyrase Gyrase_DNA_Complex Gyrase-DNA Complex Gyrase->Gyrase_DNA_Complex Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase_DNA_Complex to Cleavable_Complex_G Cleavable Complex (Transient) Gyrase_DNA_Complex->Cleavable_Complex_G Creates Supercoiled_DNA Negatively Supercoiled DNA Cleavable_Complex_G->Supercoiled_DNA Reseals & Releases Stabilized_Complex_G Stabilized Ternary Complex (this compound-Gyrase-DNA) Cleavable_Complex_G->Stabilized_Complex_G Binds & Stabilizes Irloxacin_G This compound Irloxacin_G->Stabilized_Complex_G Replication_Fork_Stall_G Replication Fork Stalling Stabilized_Complex_G->Replication_Fork_Stall_G Leads to DSB_G Double-Strand Breaks Replication_Fork_Stall_G->DSB_G Can cause Cell_Death_G Bacterial Cell Death DSB_G->Cell_Death_G Induces TopoIV Topoisomerase IV TopoIV_DNA_Complex Topo IV-DNA Complex TopoIV->TopoIV_DNA_Complex Binds Catenated_DNA Catenated DNA Catenated_DNA->TopoIV_DNA_Complex to Cleavable_Complex_T Cleavable Complex (Transient) TopoIV_DNA_Complex->Cleavable_Complex_T Creates Decatenated_DNA Decatenated DNA Cleavable_Complex_T->Decatenated_DNA Reseals & Releases Stabilized_Complex_T Stabilized Ternary Complex (this compound-Topo IV-DNA) Cleavable_Complex_T->Stabilized_Complex_T Binds & Stabilizes Irloxacin_T This compound Irloxacin_T->Stabilized_Complex_T Segregation_Failure Chromosome Segregation Failure Stabilized_Complex_T->Segregation_Failure Leads to DSB_T Double-Strand Breaks Segregation_Failure->DSB_T Can cause Cell_Death_T Bacterial Cell Death DSB_T->Cell_Death_T Induces

Caption: Mechanism of this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the inhibitory activity of compounds like this compound against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP (Adenosine triphosphate)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 100 µg/mL BSA, 6.5% glycerol)

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate DNA under standard conditions). The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, usually 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA in the loading dye) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Also load control lanes with relaxed (no enzyme) and supercoiled (no inhibitor) DNA.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA topoisomers are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry software. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Gyrase_Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, Relaxed Plasmid, Inhibitor) Add_Enzyme Add DNA Gyrase Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (EDTA/SDS) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Quantify Bands & Determine IC50 Visualize->Analyze

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified topoisomerase IV (ParC and ParE subunits)

  • Catenated kinetoplast DNA (kDNA)

  • ATP (Adenosine triphosphate)

  • Topoisomerase IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 8 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the topoisomerase IV assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the test compound.

  • Enzyme Addition: Start the reaction by adding a defined amount of topoisomerase IV (e.g., 1 unit, the amount required to decatenate >90% of the kDNA).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Catenated kDNA remains in the well or migrates as a high-molecular-weight complex, while decatenated minicircles migrate into the gel.

  • Electrophoresis: Run the gel at a constant voltage until the decatenated products are well-resolved.

  • Visualization and Analysis: Stain the gel and visualize the DNA. Quantify the amount of decatenated DNA. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

TopoIV_Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, kDNA, Inhibitor) Add_Enzyme Add Topoisomerase IV Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (EDTA/SDS) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Quantify Decatenated DNA & Determine IC50 Visualize->Analyze

Caption: Workflow for the topoisomerase IV decatenation assay.

Conclusion

This compound, as a fluoroquinolone antibiotic, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavable complex, it effectively converts these essential enzymes into DNA-damaging agents, leading to the inhibition of DNA replication and the formation of lethal double-strand breaks. While quantitative inhibitory data for this compound is not currently available in the public domain, the provided data for other fluoroquinolones and the detailed experimental protocols offer a robust framework for its evaluation. Further research to determine the specific IC50 and Ki values of this compound against a panel of bacterial DNA gyrases and topoisomerases IV is crucial for a comprehensive understanding of its antimicrobial spectrum and potency. Such studies will be invaluable for the ongoing development of new strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

In-depth Technical Guide: The Antibacterial Spectrum of Irloxacin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irloxacin is a quinolone antibacterial agent recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a detailed examination of the antibacterial spectrum of this compound with a specific focus on Gram-positive pathogens. While extensive quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information, outlines standard experimental protocols for determining antibacterial activity, and visualizes the established mechanism of action for fluoroquinolones against Gram-positive bacteria. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development and microbiology.

Introduction to this compound

This compound (also known as Pirfloxacin) is a synthetic fluoroquinolone antibiotic. A notable characteristic of this compound is its enhanced activity in acidic environments, which may have implications for its efficacy in specific infection sites.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication.

Mechanism of Action in Gram-positive Bacteria

The primary antibacterial effect of fluoroquinolones, including this compound, in Gram-positive bacteria is the inhibition of two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones. This enzyme is responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes, leading to a halt in cell division and ultimately, cell death.

  • DNA Gyrase: DNA gyrase, the secondary target in many Gram-positive species, introduces negative supercoils into the bacterial DNA. This process is essential to relieve the torsional stress that occurs during DNA unwinding for replication and transcription. Inhibition of DNA gyrase disrupts these processes.

The dual targeting of these enzymes contributes to the potent bactericidal activity of this class of antibiotics.

Mechanism_of_Action cluster_bacterium Gram-positive Bacterium This compound This compound CellWall Cell Wall Penetration This compound->CellWall TopoisomeraseIV Topoisomerase IV CellWall->TopoisomeraseIV Primary Target DNAGyrase DNA Gyrase CellWall->DNAGyrase Secondary Target Decatenation Chromosome Decatenation TopoisomeraseIV->Decatenation Inhibition Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Inhibition Replication DNA Replication Replication->Decatenation Replication->Supercoiling CellDeath Bacterial Cell Death Decatenation->CellDeath Supercoiling->CellDeath

Figure 1: Mechanism of Action of this compound in Gram-positive Bacteria.

Antibacterial Spectrum of this compound Against Gram-positive Bacteria

Quantitative data on the in vitro activity of this compound against a wide array of Gram-positive bacteria is not extensively available in the scientific literature. However, existing studies provide some insight into its efficacy, particularly against Staphylococcus species.

Quantitative Data

One study evaluating the in vitro activity of this compound (E-3432) against clinical isolates reported the following Minimum Inhibitory Concentration (MIC) range for Staphylococcus.[1]

Bacterial SpeciesMIC Range (mg/L)
Staphylococcus spp.0.06 - 1

Note: This data is from a single study and may not be representative of all Staphylococcus strains.

The same study noted that this compound's activity against Staphylococcus was superior to that of nalidixic acid, norfloxacin, and ciprofloxacin.[1] However, another comparative study suggested that a different fluoroquinolone, E-3846, exhibited greater activity against Gram-positive bacteria than this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial activity of a compound like this compound is typically achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or densitometer

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well microtiter plate. This creates a range of decreasing concentrations of the drug.

    • A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test Gram-positive bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control well).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity (indicating bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Experimental_Workflow cluster_workflow Broth Microdilution MIC Determination start Start prep_drug Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Figure 2: Experimental Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This compound demonstrates in vitro activity against Gram-positive bacteria, with specific data indicating efficacy against Staphylococcus species. Its mechanism of action aligns with other fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV. However, a comprehensive understanding of its full antibacterial spectrum is hampered by the limited availability of quantitative MIC data for a broader range of Gram-positive pathogens, such as various species of Streptococcus and Enterococcus.

For drug development professionals and researchers, further studies are warranted to fully characterize the anti-Gram-positive activity of this compound. Future research should focus on:

  • Comprehensive MIC testing: Evaluating the MIC50, MIC90, and MIC ranges of this compound against a large panel of recent clinical isolates of key Gram-positive pathogens.

  • Time-kill studies: To determine the bactericidal or bacteriostatic nature of this compound against these pathogens.

  • In vivo efficacy studies: To correlate in vitro activity with clinical outcomes in relevant animal infection models.

Such data will be crucial for positioning this compound in the therapeutic landscape and for guiding its potential clinical applications in the treatment of infections caused by Gram-positive bacteria.

References

Irloxacin's Antimicrobial Potency in Acidic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irloxacin, a fluoroquinolone antibiotic, has been reported to exhibit enhanced antimicrobial activity in acidic pH environments. This characteristic is of significant interest for the treatment of infections in anatomical sites with naturally low pH, such as the stomach, urinary tract, and intracellular compartments where pathogens can reside. This technical guide provides an in-depth exploration of the available evidence regarding this compound's pH-dependent activity, outlines the general mechanisms by which pH influences fluoroquinolone efficacy, and presents detailed experimental protocols for evaluating these effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also draws upon data from other fluoroquinolones to illustrate key concepts and provide a framework for future research.

Introduction: The Significance of pH in Antimicrobial Therapy

The local pH at the site of an infection can significantly impact the efficacy of antimicrobial agents. Many fluoroquinolones demonstrate altered activity in acidic conditions, which can be attributed to changes in their ionization state, membrane permeability, and interaction with bacterial targets. For a fluoroquinolone like this compound, enhanced activity at a lower pH presents a potential therapeutic advantage in acidic niches of the body. A preliminary study on the in vitro activity of this compound against various mycobacteria reported that it shows greater activity at an acidic pH.[1][2][3][4] Specifically, at a pH of 5.0, this compound demonstrated greater activity against Mycobacterium avium.[1][2][3] This suggests that this compound may be particularly effective in treating infections caused by intracellular pathogens that reside in the acidic environment of phagosomes.

Physicochemical Properties and pH-Dependent Activity of Fluoroquinolones

The activity of fluoroquinolones in different pH environments is intrinsically linked to their physicochemical properties, particularly their acid dissociation constants (pKa). Fluoroquinolones are amphoteric molecules, typically possessing both a carboxylic acid group and a basic amine group on the piperazine ring.

At acidic pH, the carboxylic acid group is more likely to be in its neutral (protonated) form, while the amine group on the piperazine ring will be protonated (cationic). The overall charge of the molecule will therefore be positive. The increased proportion of the neutral or less charged species at acidic pH is hypothesized to facilitate passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations and enhanced antimicrobial activity for some fluoroquinolones.

Mechanism of Action of Fluoroquinolones

The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death. The efficiency of this process can be influenced by the intracellular concentration of the fluoroquinolone, which, as discussed, can be pH-dependent.

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone_Mechanism This compound This compound (extracellular) Membrane Bacterial Cell Membrane This compound->Membrane Irloxacin_intra This compound (intracellular) Membrane->Irloxacin_intra DNA_Gyrase DNA Gyrase Irloxacin_intra->DNA_Gyrase inhibition Topo_IV Topoisomerase IV Irloxacin_intra->Topo_IV inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: General mechanism of action of fluoroquinolones like this compound.

Quantitative Data on Fluoroquinolone Activity in Acidic pH

While specific quantitative data for this compound's activity at different pH values are limited in publicly available literature, the study by Casal et al. (1995) indicated enhanced activity against M. avium at pH 5.0 compared to pH 6.8.[3] To illustrate the potential magnitude of this effect, the following table summarizes data for other fluoroquinolones where such information is available.

FluoroquinoloneBacteriumpHMIC (µg/mL)Fold Change in MIC (vs. Neutral pH)Reference
Delafloxacin S. aureus7.40.00094-[1]
5.50.0000615.7-fold decrease[1]
Moxifloxacin S. aureus7.40.03-[1]
5.50.124-fold increase[1]
Finafloxacin E. coli7.4~0.125-[3]
5.5~0.0158.3-fold decrease[3]
Ciprofloxacin E. coli7.4~0.015-[3]
5.5~0.2516.7-fold increase[3]

Note: The data presented above for other fluoroquinolones are for illustrative purposes to demonstrate the potential impact of pH on antibacterial activity. The actual effect on this compound may vary.

Experimental Protocols

To rigorously assess the activity of this compound in acidic pH environments, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay at Different pH

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth medium. Adjust the pH of separate batches of the medium to desired acidic values (e.g., 5.0, 5.5, 6.0, 6.5) and a neutral control (pH 7.2-7.4) using sterile HCl or NaOH. Buffer the media to maintain the pH during bacterial growth.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial two-fold dilutions of this compound in each of the pH-adjusted broths in 96-well microtiter plates.

  • Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Workflow for pH-Dependent MIC Assay

MIC_Workflow Start Start Prep_Media Prepare Media at Different pH Values Start->Prep_Media Prep_this compound Prepare Serial Dilutions of this compound in each pH Medium Prep_Media->Prep_this compound Inoculate Inoculate Microtiter Plates Prep_this compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) at different pH values.

Time-Kill Kinetic Assay in Acidic Conditions

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Media and Drug Preparation: Prepare pH-adjusted broth and this compound solutions at concentrations relative to the determined MIC for each pH (e.g., 1x, 4x, 8x MIC).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Experiment Setup: Add the bacterial inoculum to flasks containing the pH-adjusted broth with and without this compound. Include a growth control for each pH.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto agar plates.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration and pH. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Logical Flow of Time-Kill Assay

Time_Kill_Logic Setup Prepare Cultures with This compound at Different Concentrations and pH Loop_Start Time Point? Setup->Loop_Start Sample Take Aliquot Loop_Start->Sample Yes Plot_Data Plot log10 CFU/mL vs. Time Loop_Start->Plot_Data No (End of Exp.) Dilute_Plate Serial Dilute and Plate Sample->Dilute_Plate Incubate_Count Incubate Plates and Count CFU Dilute_Plate->Incubate_Count Incubate_Count->Loop_Start

Caption: Logical flow diagram for a time-kill kinetic assay.

Conclusion and Future Directions

The available evidence, although limited, suggests that this compound's antimicrobial activity is enhanced in acidic pH environments. This characteristic holds significant promise for its clinical application in treating infections located in acidic body sites. However, to fully realize this potential, further research is imperative. Detailed studies are needed to quantify the pH-dependent activity of this compound against a broad range of clinically relevant pathogens, to elucidate the precise molecular mechanisms underlying this phenomenon, and to determine its specific pKa values. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of this compound's behavior in acidic conditions will be instrumental in optimizing its therapeutic use and in the development of novel drug delivery strategies to target acidic infectious microenvironments.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Irloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin is a quinolone antibiotic with demonstrated in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent and for monitoring bacterial susceptibility. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[2][3] This document provides detailed protocols for determining the MIC of this compound and presents available data on its activity.

In Vitro Activity of this compound

This compound has shown a wide range of activity against various bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)1020.510.06 - 1[2]
Staphylococcus aureus (Methicillin-resistant)10048
Staphylococcus epidermidis10014
Enterococcus faecalis10024
Streptococcus pneumoniae10012
Streptococcus pyogenes10012
Gram-Negative Aerobes
Escherichia coli1000.120.5
Klebsiella pneumoniae1000.251
Enterobacter cloacae500.251
Proteus mirabilis500.251
Pseudomonas aeruginosa100416
Haemophilus influenzae1000.060.12
Neisseria gonorrhoeae500.030.06
Anaerobes
Bacteroides fragilis5048
Clostridium perfringens2024

Data compiled from García-Rodríguez, J. A., et al. (1990). In vitro activities of this compound and E-3846, two new quinolones. Antimicrobial Agents and Chemotherapy, 34(6), 1262–1267.[1][4]

Experimental Protocols for MIC Determination

The following are standardized methods for determining the MIC of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This is the most common method for determining MIC values and is recommended by both EUCAST and CLSI for most bacteria.[2]

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. Further dilutions are made in CAMHB.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.

    • The last two wells of a row should be reserved for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 110 µL.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should show distinct turbidity. The sterility control well should remain clear.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for certain antibiotics or bacteria.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

  • Quality control bacterial strains

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent.

    • Add a specific volume of each antibiotic dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate using a multipoint replicator. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze caused by the inoculum.

Quality Control

For each batch of MIC tests, it is essential to include quality control (QC) strains with known MIC values for this compound. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST to ensure the validity of the results.

Visualizations

The following diagrams illustrate the experimental workflows for determining the Minimum Inhibitory Concentration of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start stock Prepare this compound Stock Solution start->stock media Prepare Culture Media (MHB/MHA) start->media inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well plate stock->serial_dilution prepare_plates Prepare Agar Plates with varying this compound concentrations stock->prepare_plates media->serial_dilution media->prepare_plates inoculate_broth Inoculate wells with standardized bacteria inoculum->inoculate_broth inoculate_agar Spot-inoculate plates with standardized bacteria inoculum->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate plate (16-20h at 35°C) inoculate_broth->incubate_broth read_mic_broth Read MIC: Lowest concentration with no visible growth incubate_broth->read_mic_broth end End read_mic_broth->end prepare_plates->inoculate_agar incubate_agar Incubate plates (16-20h at 35°C) inoculate_agar->incubate_agar read_mic_agar Read MIC: Lowest concentration with no visible growth incubate_agar->read_mic_agar read_mic_agar->end

Caption: Workflow for MIC Determination of this compound.

Signaling_Pathway_Placeholder This compound This compound DNA_Gyrase DNA Gyrase (GyrA and GyrB subunits) This compound->DNA_Gyrase Binds to Topoisomerase_IV Topoisomerase IV (ParC and ParE subunits) This compound->Topoisomerase_IV Binds to DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

Irloxacin's Potential in Mycobacterial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of Irloxacin's activity against mycobacteria, compiled from available research. This document outlines its potential applications, summarizes key quantitative data, and provides generalized experimental protocols for in vitro susceptibility testing.

Introduction

This compound is a fluoroquinolone antibiotic that has demonstrated in vitro activity against various species of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium.[1] As multidrug resistance in mycobacteria continues to be a significant global health challenge, the exploration of alternative antimicrobial agents like this compound is of paramount importance. Research suggests that this compound's efficacy, particularly against M. avium, is enhanced in acidic environments, a characteristic that may be advantageous for targeting intracellular mycobacteria residing in the acidic phagolysosomes of macrophages.[1]

Applications in Mycobacterial Research

  • In Vitro Susceptibility Testing: this compound can be utilized as a reference compound in studies screening new anti-mycobacterial agents. Its activity profile against different mycobacterial species and under varying pH conditions provides a valuable benchmark.

  • Investigating Fluoroquinolone Resistance: As a member of the quinolone class, this compound can be used in studies aimed at understanding the mechanisms of fluoroquinolone resistance in mycobacteria.

  • Combination Therapy Studies: this compound can be evaluated in combination with other anti-mycobacterial drugs to identify synergistic or antagonistic interactions, potentially leading to more effective treatment regimens.

  • pH-Dependent Activity Studies: The enhanced activity of this compound at acidic pH makes it a useful tool for investigating the influence of environmental pH on drug efficacy against mycobacteria.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activity of this compound and other quinolones against various mycobacterial species, primarily based on the findings from a key preliminary study.

Table 1: Number of Mycobacterial Strains Tested Against this compound and Other Quinolones [1]

Mycobacterial SpeciesNumber of Strains Tested
Mycobacterium tuberculosis20
Mycobacterium avium17
Mycobacterium bovis5
Mycobacterium chelonae5
Mycobacterium fortuitum5
Mycobacterium gadium1

Note: While the study by Casal et al. (1995) provides the number of strains tested, the publicly available abstract does not contain the specific Minimum Inhibitory Concentration (MIC) values. The study concluded that all tested quinolones, including this compound, demonstrated good activity against mycobacteria at pH 6.8 and 5.0, with this compound showing greater activity against M. avium at pH 5.0.[1]

Postulated Mechanism of Action

While specific studies on the detailed mechanism of action of this compound against mycobacteria are limited, it is presumed to function similarly to other fluoroquinolones. The primary target of fluoroquinolones in mycobacteria is the DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.[2] By inhibiting DNA gyrase, this compound likely leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death.

cluster_Mycobacterium Mycobacterium Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death start Start drug_prep Prepare this compound Stock & Dilutions start->drug_prep inoculum_prep Prepare Mycobacterial Inoculum start->inoculum_prep plate_setup Set up 96-well Plate (Drug, Inoculum, Controls) drug_prep->plate_setup inoculum_prep->plate_setup incubation Incubate at 37°C (7-21 days) plate_setup->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end start Start prep_drug Prepare this compound Solution start->prep_drug prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum add_reagents Add Growth Supplement & this compound/Saline prep_drug->add_reagents inoculate Inoculate both tubes with bacterial suspension prep_inoculum->inoculate setup_tubes Label & Prepare MGIT Tubes (Growth Control & Drug Test) setup_tubes->add_reagents add_reagents->inoculate instrument Load into BACTEC™ MGIT™ 960 Instrument inoculate->instrument analysis Automated Incubation & Growth Monitoring instrument->analysis result Instrument determines Susceptibility Result analysis->result end End result->end

References

Application Notes and Protocols: Oral Administration and Activity of Irloxacin in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irloxacin (E-3432) is a synthetic fluoroquinolone antibiotic with demonstrated in vitro activity against a range of bacteria. This document provides a summary of the available data on the oral administration and activity of this compound in research models. Due to the limited publicly available information on the oral pharmacokinetics and in vivo efficacy of this compound, this document also includes generalized protocols and illustrative data from related compounds to guide researchers in designing preclinical studies. All quantitative data is presented in structured tables, and key methodologies are detailed. Diagrams illustrating the mechanism of action and experimental workflows are also provided.

In Vitro Antibacterial Activity

This compound has shown efficacy against various clinical isolates. Its activity is comparable to that of norfloxacin, although it is less potent than ciprofloxacin.[1] Notably, it has demonstrated good activity against Staphylococcus species.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates
Bacterial SpeciesMIC Range (mg/L)Comparator Agents' ActivityReference
Staphylococcus spp.0.06 - 1Better than nalidixic acid, norfloxacin, and ciprofloxacin[1]
General Clinical IsolatesNot specifiedGreater than nalidixic acid, similar to norfloxacin, lower than ciprofloxacin[1]
MycobacteriaNot specifiedGood activity at pH 6.8 and 5.0; greater activity against M. avium at pH 5.0[2]

Oral Administration and Toxicity in Rodent Models

Studies have confirmed that this compound can be administered orally in rodents and is well-tolerated. Acute and subchronic toxicity studies have been conducted in both mice and rats.

Table 2: Oral Toxicity of this compound in Rodents
SpeciesStudy DurationParameterValueReference
MiceAcuteLD50> 5000 mg/kg[3][4]
RatsAcuteLD50> 5000 mg/kg[3][4]
Rats13 weeksNo-Observed-Adverse-Effect Level (NOAEL)100 mg/kg/day[3][4]

Oral Pharmacokinetics

Note: To date, specific pharmacokinetic data for the oral administration of this compound in animal models (e.g., bioavailability, Cmax, Tmax, half-life) has not been published in the available literature. The following table presents data for Ofloxacin , a structurally related fluoroquinolone, to serve as an illustrative example of the pharmacokinetic profile that might be expected. This data should not be directly attributed to this compound.

Table 3: Illustrative Oral Pharmacokinetic Parameters of Ofloxacin in Goats (for exemplary purposes only)
ParameterValue
Bioavailability (F)24.14 ± 1.70 %
Peak Plasma Concentration (Cmax)1.168 ± 0.07 µg/mL
Time to Peak Concentration (Tmax)5.16 ± 0.72 h
Absorption Half-life (t1/2ka)5.40 ± 0.78 h
Mean Residence Time (MRT)16.05 ± 1.19 h

Data from a study on the oral administration of Ofloxacin (5 mg/kg) in goats.[5]

Mechanism of Action

As a fluoroquinolone, this compound's mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] This inhibition disrupts DNA replication, leading to bacterial cell death.[8][9]

This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Bacterial_Death DNA_Replication->Cell_Division

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of concentrations.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol for Acute Oral Toxicity Study in Rodents

This protocol is based on the methods described in the acute toxicity studies of this compound.[3][4]

  • Animal Model:

    • Use healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), weighing 180-220g for rats and 20-25g for mice.

    • Acclimatize the animals for at least 5 days before the experiment.

  • Preparation of this compound Formulation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg for rats or 20 mL/kg for mice.

  • Dosing and Observation:

    • Administer a single oral dose of this compound via gavage to the test group. A control group should receive the vehicle only.

    • Based on existing data, a limit test at 5000 mg/kg can be performed.[3][4]

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Data Analysis:

    • Record the number of mortalities to determine the LD50.

    • Analyze body weight changes and clinical observations.

Generalized Protocol for a Systemic Infection Model in Mice

Note: The following is a generalized protocol for evaluating the in vivo efficacy of an orally administered fluoroquinolone in a mouse systemic infection model. This protocol is not specific to this compound but is based on established methods for this class of antibiotics.[10][11][12]

  • Animal Model:

    • Use immunocompetent mice (e.g., BALB/c or ICR), 6-8 weeks old.

    • Acclimatize the animals for at least 3 days.

  • Infection:

    • Prepare a standardized inoculum of the pathogenic bacteria (e.g., Staphylococcus aureus) in a suitable medium.

    • Infect the mice via intraperitoneal injection with a bacterial suspension that causes a lethal infection in untreated animals within 24-48 hours.

  • Treatment:

    • Prepare the oral formulation of the test antibiotic (e.g., this compound) in a suitable vehicle.

    • At a specified time post-infection (e.g., 1 hour), administer the antibiotic orally via gavage.

    • Include a control group that receives the vehicle only.

    • Multiple dose levels should be tested to determine the effective dose.

  • Observation and Endpoints:

    • Monitor the mice for survival over a period of 7-14 days.

    • The primary endpoint is the survival rate.

    • The 50% effective dose (ED50) can be calculated from the survival data.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an oral antibacterial agent like this compound.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_formulation Formulation MIC MIC Determination MBC MBC Determination MIC->MBC Time_Kill Time-Kill Assays MBC->Time_Kill Formulation Oral Formulation Development Time_Kill->Formulation Toxicity Oral Toxicity Studies (LD50, NOAEL) Pharmacokinetics Pharmacokinetics (Bioavailability, Cmax) Toxicity->Pharmacokinetics Efficacy Efficacy in Infection Models (ED50) Pharmacokinetics->Efficacy Formulation->Toxicity

References

Proper Storage and Handling of Irloxacin Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with other members of the fluoroquinolone class, the stability and efficacy of this compound solutions are contingent upon proper storage and handling procedures. These application notes provide a comprehensive guide for researchers to maintain the integrity and potency of this compound solutions in a laboratory setting. Due to the limited availability of specific stability data for this compound, recommendations are substantially based on established knowledge of other fluoroquinolones such as ciprofloxacin and ofloxacin.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its appropriate handling.

  • Chemical Structure: this compound belongs to the quinolone family, characterized by a bicyclic aromatic core.

  • Solubility: The solubility of fluoroquinolones is generally pH-dependent. This compound exhibits greater activity in acidic pH, which may correlate with its solubility profile. Like other fluoroquinolones, its solubility is expected to be lower at neutral pH.

  • Stability: this compound solutions are susceptible to degradation by light and extreme pH conditions. Photodegradation is a common degradation pathway for fluoroquinolones.

Recommended Storage Conditions for this compound Solutions

Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions for this compound stock solutions.

Solution TypeStorage TemperatureDurationLight ConditionsContainer
Stock Solution -80°CUp to 6 monthsProtect from lightAmber vials or tubes
-20°CUp to 1 monthProtect from lightAmber vials or tubes
Working Solutions 2-8°CUp to 24 hoursProtect from lightAmber vials or tubes
Room TemperatureFor immediate useProtect from lightAmber vials or tubes

Note: It is strongly advised to prepare fresh working solutions daily from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution to minimize degradation.

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile amber vial.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of this compound Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile cell culture medium or desired buffer (e.g., Phosphate Buffered Saline)

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution with the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment.

  • Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Prepare the working solutions fresh for each experiment and protect them from light.

  • Use the prepared working solutions immediately.

Key Factors Influencing this compound Solution Stability

Several factors can impact the stability of this compound in solution. Understanding these can help mitigate degradation.

Light Exposure

Fluoroquinolones are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light or even ambient laboratory light can lead to the formation of degradation products, reducing the potency of the solution.

This compound This compound Solution Degradation Photodegradation This compound->Degradation Light Light Exposure (UV, Ambient) Light->Degradation Products Inactive Degradation Products Degradation->Products Loss Loss of Antibacterial Activity Products->Loss

Caption: Photodegradation pathway of this compound.

pH of the Solution

The pH of the solution can significantly influence the stability of this compound. As this compound shows greater activity at an acidic pH, it is likely more stable under these conditions. Extreme pH values (both highly acidic and alkaline) can catalyze hydrolytic degradation.

This compound This compound in Solution Acidic Acidic pH (e.g., < 6) This compound->Acidic Optimal Activity Neutral Neutral pH (e.g., ~7) This compound->Neutral May have lower solubility Alkaline Alkaline pH (e.g., > 8) This compound->Alkaline Prone to degradation Stable Relatively Stable Acidic->Stable LessStable Potentially Less Stable (Reduced Solubility) Neutral->LessStable Degradation Increased Degradation Alkaline->Degradation

Caption: Influence of pH on this compound stability.

Protocol for Assessing this compound Solution Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the concentration of this compound and detecting the presence of degradation products. The following is a general protocol that can be adapted for this purpose, based on methods used for other fluoroquinolones.

Experimental Workflow

start Prepare this compound Solution stress Expose to Stress Conditions (Light, Temp, pH) start->stress sample Collect Samples at Time Points (T0, T1, T2...) stress->sample hplc HPLC Analysis sample->hplc data Data Analysis: Peak Area of this compound and Degradation Products hplc->data end Determine Degradation Rate data->end

Caption: Workflow for this compound stability testing.

Suggested HPLC Method Parameters (to be optimized)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280-330 nm for fluoroquinolones).

  • Data Analysis: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve of known concentrations. The appearance of new peaks indicates the formation of degradation products.

Handling and Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.

By adhering to these guidelines, researchers can ensure the stability and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.

Application of Irloxacin in Acidic pH Culture Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin is a quinolone antibacterial agent recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] A notable characteristic of this compound is its enhanced antimicrobial efficacy in acidic environments.[1] This property makes it a compelling candidate for treating infections in acidic niches of the body, such as the urinary tract, stomach, and within phagocytic cells. These application notes provide a comprehensive overview of the use of this compound in acidic pH culture conditions, including its mechanism of action, solubility, and stability, alongside detailed protocols for its evaluation.

While specific quantitative data for this compound's performance at various acidic pH levels is not extensively published, the following sections leverage data from structurally similar fluoroquinolones to provide a strong comparative framework. Researchers are strongly encouraged to perform specific studies for this compound to ascertain its precise performance characteristics.

Mechanism of Action in Acidic pH

Like other fluoroquinolones, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively halts bacterial cell division and leads to cell death.

The enhanced activity of certain fluoroquinolones in acidic conditions is attributed to their physicochemical properties. At a lower pH, the ionization state of the molecule can change, potentially leading to increased penetration through the bacterial cell wall and membrane. This enhanced uptake would result in higher intracellular concentrations of the drug, leading to more potent inhibition of its target enzymes.

cluster_extracellular Extracellular Acidic Environment (Low pH) cluster_cell Bacterial Cell Irloxacin_ext This compound (Protonated) Irloxacin_int This compound Irloxacin_ext->Irloxacin_int Increased Permeation DNA_Gyrase DNA Gyrase Irloxacin_int->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Irloxacin_int->Topo_IV Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of enhanced this compound activity at acidic pH.

Data Presentation

Solubility Profile

The solubility of fluoroquinolones is generally pH-dependent. While specific data for this compound is limited, the following table presents the solubility of other fluoroquinolones, which demonstrates a common trend of increased solubility in acidic conditions. It is anticipated that this compound will exhibit a similar profile.

pHCiprofloxacin Lactate (mg/mL)Levofloxacin Hemihydrate (mg/mL)
3.0 243.08 ± 1.1270.66 ± 0.43
4.0 240.72 ± 0.9265.40 ± 0.56
5.0 236.91 ± 0.6957.55 ± 0.32
6.0 129.75 ± 1.1651.07 ± 0.44
7.0 0.182 ± 0.0049.66 ± 0.17
8.0 0.23 ± 0.0044.39 ± 0.18
Data for Ciprofloxacin and Levofloxacin are adapted from publicly available studies and are for comparative purposes only.[3]
Antimicrobial Activity Profile

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table illustrates the expected trend of this compound's MIC against a reference bacterial strain at varying pH levels, based on the behavior of other fluoroquinolones.

pHHypothetical MIC of this compound (µg/mL) against E. coli
7.4 0.25
6.5 0.125
5.5 0.06
This data is hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in Acidic Broth

This protocol outlines the broth microdilution method for determining the MIC of this compound at different acidic pH values.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Acidic Broth:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Divide the broth into several aliquots and adjust the pH of each to the desired acidic levels (e.g., 7.4, 6.5, 5.5) using sterile 0.1 M HCl. Use sterile 0.1 M NaOH for any necessary upward adjustments.

    • Sterilize the pH-adjusted broths by filtration (0.22 µm filter).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.[1]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a few colonies of the test bacterium into sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the corresponding pH-adjusted CAMHB to achieve the desired concentration range.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (broth and inoculum, no drug) and a sterility control (broth only) for each pH condition.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Acidic Broth (pH 7.4, 6.5, 5.5) D Serial Dilution of this compound in 96-well Plate A->D B Prepare this compound Stock Solution B->D C Prepare Bacterial Inoculum E Add Bacterial Inoculum C->E D->E F Incubate at 35°C for 16-20h E->F G Read Plates and Determine MIC F->G

Caption: Workflow for MIC determination of this compound in acidic broth.

Protocol 2: Assessment of this compound Stability in Acidic Solutions

This protocol describes a method to evaluate the chemical stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound powder

  • Sterile aqueous buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath set to a specific temperature (e.g., 37°C)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Solutions:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in each of the sterile pH buffers.

  • Incubation:

    • Store the prepared solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

    • The mobile phase and detection wavelength should be optimized for this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

cluster_prep Preparation cluster_inc Incubation & Sampling cluster_analysis Analysis P1 Prepare this compound Solutions in Buffers of Different pH I1 Incubate at 37°C P1->I1 S1 Sample at 0, 2, 4, 8, 24, 48h I1->S1 A1 Analyze Samples by HPLC S1->A1 D1 Calculate % this compound Remaining A1->D1 G1 Plot Degradation Kinetics D1->G1

Caption: Workflow for assessing this compound stability in acidic solutions.

Conclusion

This compound's characteristic of enhanced activity in acidic pH presents a significant advantage for specific therapeutic applications. The protocols and comparative data provided herein offer a robust framework for researchers and drug development professionals to investigate and harness this property. It is imperative to conduct specific studies on this compound to establish its precise solubility, stability, and antimicrobial activity profiles under various acidic conditions to fully realize its therapeutic potential.

References

Application Notes and Protocols for Irloxacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent.[1] Like other members of the quinolone class, it exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Notably, the antibacterial efficacy of this compound has been observed to be enhanced in acidic conditions.[1][2] The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of bacterial strains against this compound.

Data Presentation

The available quantitative data on the in vitro activity of this compound is limited. The following tables summarize the currently available data and provide a template for the compilation of further research findings.

Table 1: In Vitro Activity of this compound against Staphylococcus species

Bacterial SpeciesMIC Range (mg/L)
Staphylococcus spp.0.06 - 1

Data sourced from a 1987 study comparing the activity of this compound to other quinolones.[3]

Table 2: MIC50 and MIC90 Data for this compound against Various Bacterial Species (Template)

Bacterial SpeciesNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Escherichia coliData not availableData not availableData not availableData not available
Klebsiella pneumoniaeData not availableData not availableData not availableData not available
Pseudomonas aeruginosaData not availableData not availableData not availableData not available
Staphylococcus aureusData not availableData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not availableData not available

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. These methods are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution MIC Assay

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, dilute NaOH or HCl, depending on solubility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1000 mg/L). Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.015 to 128 mg/L).

    • Each well should contain 50 µL of the diluted this compound solution.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating this compound into an agar medium.

Materials:

  • This compound powder and appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with varying concentrations of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot the prepared bacterial inocula onto the surface of the agar plates, from the lowest to the highest concentration.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard ATCC® QC strains should be tested with each batch of MIC determinations.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Note: Specific MIC quality control ranges for this compound with these strains have not been established by regulatory bodies such as CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on repeated testing.

Visualizations

Mechanism of Action and Resistance Pathways

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters binding site Target_Mutation->Topo_IV Alters binding site Efflux_Pump Increased Efflux Pump Expression Efflux_Pump->this compound Removes drug from cell

Caption: Mechanism of action of this compound and common bacterial resistance pathways.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Stock Solution P2 Prepare Serial Dilutions (in broth or agar) P1->P2 P3 Standardize Bacterial Inoculum (0.5 McFarland) P2->P3 E1 Inoculate Plates/Tubes P3->E1 E2 Incubate at 35°C for 16-20 hours E1->E2 A1 Observe for Bacterial Growth E2->A1 A2 Determine Lowest Concentration with No Visible Growth (MIC) A1->A2

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Troubleshooting & Optimization

Irloxacin stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental stability and degradation data for Irloxacin (also known as Pirfloxacin) is limited in publicly available scientific literature. This guide provides information based on established principles of forced degradation studies and data from structurally similar, well-studied fluoroquinolones like Ofloxacin and Levofloxacin. This information serves as a predictive guide for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can cause this compound degradation during experiments?

A: Like other fluoroquinolones, this compound is susceptible to degradation under several conditions. The primary factors to control are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[1] this compound is noted to have greater activity at an acidic pH, which may also influence its stability profile.[2][3]

  • Oxidation: Fluoroquinolones are often sensitive to oxidative stress, leading to the formation of degradation products like N-oxides.[1][4]

  • Light (Photostability): Exposure to UV and even visible light can cause significant degradation.[5] Photodegradation can lead to changes in color and the formation of photoproducts.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: I'm observing a color change in my this compound solution/solid sample. What could be the cause?

A: A color change is a common indicator of degradation, particularly photolytic (light-induced) degradation. For some fluoroquinolones, a visible color change can occur even at low exposure levels and may not directly correlate with a significant loss of the active pharmaceutical ingredient (API).[2] It is crucial to quantify the API concentration and identify potential degradants using a stability-indicating analytical method, such as HPLC.

Q3: What are the expected degradation products of this compound?

A: While specific degradants for this compound are not documented, based on similar fluoroquinolones like Ofloxacin and Levofloxacin, likely degradation products could include:

  • N-oxide derivatives: Formed under oxidative and photolytic conditions.[4][5]

  • Decarboxylated products: Resulting from the loss of the carboxylic acid group.

  • Products of piperazine ring cleavage: The piperazine (or similar amine-containing ring) is often a site of degradation.

  • Hydroxylated derivatives: Resulting from the substitution of the fluorine atom with a hydroxyl group.[4]

Q4: How should I store this compound stock solutions to ensure stability?

A: To minimize degradation, stock solutions should be stored protected from light at low temperatures. A common recommendation for this compound stock solutions is storage at -20°C for up to one month or -80°C for up to six months.[2] Always prepare fresh working solutions for experiments and minimize their exposure to light and ambient temperatures.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays or analytical measurements.

  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature and protected from light.[2]

    • Check Solution Age: Use freshly prepared working solutions. Avoid using solutions that have been stored for extended periods at room temperature.

    • Assess Photostability: Conduct experiments under subdued lighting if possible. Use amber vials or foil-wrapped containers for solutions.

    • Analytical Confirmation: Use a validated stability-indicating HPLC method to check the purity and concentration of your this compound solution against a freshly prepared standard.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC).

  • Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Perform Forced Degradation: Intentionally degrade a sample of this compound under various stress conditions (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products.[1]

    • Evaluate Sample Matrix: The pH of your sample diluent or mobile phase could be causing on-column degradation. Fluoroquinolones show varied stability across different pH levels.

    • Review Preparation Protocol: High temperatures or prolonged exposure to light during sample preparation can cause degradation.

Issue 3: Low or no recovery of this compound from experimental samples.

  • Possible Cause: Significant degradation due to harsh experimental conditions.

  • Troubleshooting Steps:

    • Analyze Experimental Conditions: Review the pH, temperature, and presence of potential oxidizing agents in your experiment. Fluoroquinolones can be highly susceptible to acid and oxidative stress.[1]

    • In-Experiment Stability Check: Spike a control matrix with a known concentration of this compound and subject it to the same experimental process to quantify the extent of degradation.

    • Modify Protocol: If significant degradation is confirmed, consider modifying the experimental conditions (e.g., adjusting pH, lowering temperature, adding antioxidants if compatible) to improve stability.

Data on Fluoroquinolone Stability (Proxy for this compound)

The following tables summarize typical degradation observed for fluoroquinolones under forced degradation conditions, which can be used to anticipate the behavior of this compound.

Table 1: Summary of Degradation under Hydrolytic and Oxidative Conditions

Stress ConditionReagent / TemperatureTypical Degradation LevelReference
Acid Hydrolysis 0.1 M HCl, 80°C, 8 hrsSlight to Moderate[1]
Base Hydrolysis 0.1 M NaOH, 60°C, 2 hrsStable to Slight[1]
Oxidative 3-30% H₂O₂, RT, 24 hrsModerate to Significant[1]
Neutral Hydrolysis Water, 80°C, 8 hrsGenerally Stable[1]

Table 2: Summary of Degradation under Thermal and Photolytic Conditions

Stress ConditionMethod / DurationTypical Degradation LevelReference
Thermal (Dry Heat) 105°C, 24 hrsGenerally Stable[1]
Photolytic (UV/Vis) ICH Option 1/2Slight to Significant[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand this compound's intrinsic stability and to develop a stability-indicating analytical method.

1. Objective: To identify the likely degradation pathways of this compound and to generate its degradation products for analytical method development.

2. Materials:

  • This compound API (Active Pharmaceutical Ingredient)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or dilute acid).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60-80°C for 2-8 hours. Withdraw samples at intermediate time points. Neutralize before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 1-4 hours. Withdraw samples. Neutralize before injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation:

      • Solution: Heat the stock solution at 70°C for 48 hours.

      • Solid State: Place this compound powder in an oven at 105°C for 24 hours. Dissolve a sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis:

    • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze by a suitable reversed-phase HPLC method. The method should be capable of separating the parent this compound peak from all generated degradation products. A C18 column with a gradient elution of a phosphate buffer and methanol or acetonitrile is a common starting point.[1]

    • Use a PDA detector to check for peak purity of the parent drug and to obtain UV spectra of the degradation products.

4. Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed (>20%), the stress conditions should be made milder. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.

Visualizations

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation API This compound API Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxid Oxidation (H₂O₂, RT) Stock->Oxid Therm Thermal (Heat, Solid/Solution) Stock->Therm Photo Photolytic (UV/Vis Light) Stock->Photo Analyze HPLC-UV/PDA Analysis Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Eval Identify Degradants Assess Peak Purity Calculate % Degradation Analyze->Eval G cluster_pathways This compound This compound (Fluoroquinolone Core) N_Oxide N-Oxide Formation This compound->N_Oxide Oxidation, Photolysis Decarbox Decarboxylation This compound->Decarbox Photolysis, Thermal Ring_Cleavage Piperazine Ring Cleavage/Modification This compound->Ring_Cleavage Hydrolysis, Oxidation Defluor Defluorination-Hydroxylation This compound->Defluor Photolysis G Start Inconsistent Analytical Results? CheckStorage Verify solution age & storage conditions (Temp, Light) Start->CheckStorage IsStorageOK Storage OK? CheckStorage->IsStorageOK Remake Prepare fresh stock solution. Re-run experiment. IsStorageOK->Remake No CheckPurity Check purity of stored solution vs. fresh standard via HPLC IsStorageOK->CheckPurity Yes IsPurityOK Purity OK? CheckPurity->IsPurityOK DegradedStock Stock solution has degraded. Discard and prepare fresh. IsPurityOK->DegradedStock No CheckExp Investigate experimental conditions (pH, temp, matrix) IsPurityOK->CheckExp Yes

References

Technical Support Center: Optimizing Irloxacin Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Irloxacin dosage for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic. Like other quinolones, its primary mechanism of action is the inhibition of bacterial DNA synthesis. It targets two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA. This disruption of DNA replication and repair processes is ultimately bactericidal.

Q2: What is the general antibacterial spectrum of this compound?

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Published studies have demonstrated its in vitro efficacy against various clinical isolates. Its activity has been noted to be greater in an acidic pH environment.

Q3: Where can I find Minimum Inhibitory Concentration (MIC) data for this compound?

Comprehensive MIC data for this compound against a wide variety of bacterial strains is limited in publicly available literature. However, some studies have reported MIC ranges for specific bacteria. It is crucial to determine the MIC for your specific bacterial strains and experimental conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Species/GroupMIC Range (mg/L)Notes
Staphylococcus spp.0.06 - 1Better activity compared to nalidixic acid, norfloxacin, and ciprofloxacin in one study.[1]
Mycobacterium avium-Greater activity at pH 5.0 compared to other quinolones in one study. Specific MIC values were not provided.[2][3]
Other Mycobacteria-Good activity at pH 6.8 and 5.0.[2][3]

Note: The provided data is limited. Researchers should perform their own MIC determination for the specific bacterial strains used in their experiments.

Table 2: Cytotoxicity of Fluoroquinolones on Mammalian Cell Lines (General Data)

FluoroquinoloneCell LineIC50 (µM)Reference
CiprofloxacinMDA-MB-231 (Breast Cancer)0.14 (48h)[4]
Novel Fluoroquinolone AnalogsK562 (Leukemia), PANC-1 (Pancreatic Cancer), MCF-7 (Breast Cancer)0.005 - 0.30[2]
Novel Ciprofloxacin DerivativesSR (Leukemia), UO-31 (Renal Cancer)- (Expressed as % growth inhibition)[5]

Disclaimer: No specific IC50 data for this compound on mammalian cell lines was found in the reviewed literature. The data presented is for other fluoroquinolones and should be used for informational purposes only. It is imperative to determine the cytotoxicity of this compound on the specific mammalian cell lines used in your in vitro studies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted this compound and the growth control well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Cytotoxicity (IC50) on Mammalian Cell Lines by MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound on a mammalian cell line.

  • Cell Culture:

    • Culture the desired mammalian cell line in a suitable growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare a range of concentrations of this compound by serial dilution in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Visualizations

Fluoroquinolones, including likely this compound, can impact signaling pathways in both bacterial and eukaryotic cells.

Bacterial Signaling Pathway: Inhibition of DNA Synthesis

The primary mechanism of action involves the disruption of DNA replication and repair in bacteria.

bacterial_dna_synthesis_inhibition cluster_targets Bacterial Targets This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death eukaryotic_apoptosis_pathway Fluoroquinolones Fluoroquinolones (e.g., this compound) p53 p53 Activation Fluoroquinolones->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Membrane Potential (Loss) Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis mapk_nfkb_pathway Fluoroquinolones Fluoroquinolones (e.g., this compound) MAPK MAPK Pathway (e.g., ERK, p38, JNK) Fluoroquinolones->MAPK Modulates NFkB NF-κB Pathway Fluoroquinolones->NFkB Modulates Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NFkB->Inflammatory_Response

References

Technical Support Center: Mechanisms of Bacterial Resistance to Irloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Irloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on bacterial resistance to this compound, a fluoroquinolone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to this compound and other fluoroquinolones through three main mechanisms:

  • Target Site Modification: This is the most common mechanism and involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4] These mutations alter the enzyme structure, reducing the binding affinity of this compound and rendering it less effective.[2][3]

  • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular target concentration.[5][6][7] Overexpression of these pumps is a common resistance strategy.[5]

  • Decreased Permeability: Alterations in the bacterial cell membrane, such as changes in porin proteins, can reduce the influx of this compound into the cell, contributing to resistance.[8][9][10]

Q2: My bacterial culture is showing unexpected resistance to this compound. How can I determine the mechanism of resistance?

A2: To investigate the mechanism of resistance, a combination of molecular and phenotypic assays is recommended. A general workflow is as follows:

  • Sequence the Quinolone Resistance-Determining Regions (QRDRs): Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations known to confer resistance.

  • Perform an Efflux Pump Inhibition Assay: Measure the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI) like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Verapamil. A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.[11]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC). Upregulation of these genes in resistant strains compared to susceptible ones indicates the role of efflux pumps.

Q3: Are there standard experimental protocols for studying this compound resistance?

A3: Yes, standardized protocols are crucial for reproducible results. Please refer to the "Experimental Protocols" section below for detailed methodologies for MIC determination, QRDR sequencing, and efflux pump inhibition assays.

Troubleshooting Guides

Problem 1: Inconsistent MIC values for this compound against the same bacterial strain.
Possible Cause Troubleshooting Step
Inoculum preparation variabilityEnsure the inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.
This compound solution degradationPrepare fresh stock solutions of this compound for each experiment and store them protected from light.
Contamination of bacterial cultureStreak the culture on an appropriate agar plate to check for purity before starting the experiment.
Inconsistent incubation conditionsEnsure the incubator maintains a stable temperature and provides adequate aeration for the duration of the assay.
Problem 2: No mutations found in the QRDRs of a resistant strain.
Possible Cause Troubleshooting Step
Resistance is mediated by an alternative mechanismInvestigate the role of efflux pumps using an inhibition assay and gene expression analysis.
Plasmid-mediated resistanceScreen for the presence of plasmid-mediated quinolone resistance (PMQR) genes such as qnr, aac(6')-Ib-cr, and qepA.
Novel mutation outside the commonly sequenced regionSequence the full length of the gyrA, gyrB, parC, and parE genes.

Data Presentation

Table 1: Example MICs of this compound against E. coli Strains with Different Resistance Mechanisms
StrainResistance MechanismMIC (µg/mL)MIC with EPI (µg/mL)Fold change in MIC with EPI
Wild-TypeSusceptible0.0150.0151
Mutant AGyrA (S83L)221
Mutant BAcrAB-TolC Overexpression10.0616
Mutant CGyrA (S83L) + AcrAB-TolC Overexpression16116
Table 2: Common Mutations in QRDRs Conferring Fluoroquinolone Resistance
GeneCommon MutationAmino Acid Change
gyrASer83Leu, Ala, or Trp
Asp87Asn, Gly, or Tyr
parCSer80Ile or Arg
Glu84Gly or Lys

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Prepare this compound dilutions: Serially dilute this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare bacterial inoculum: Grow bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
  • Genomic DNA extraction: Extract genomic DNA from the bacterial culture using a commercial kit.

  • PCR amplification: Amplify the QRDRs of gyrA, gyrB, parC, and parE using specific primers.

  • PCR product purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence analysis: Align the obtained sequences with the wild-type sequences to identify any mutations.

Efflux Pump Inhibition Assay
  • Prepare plates: Prepare two sets of 96-well plates with serial dilutions of this compound in MHB.

  • Add EPI: To one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP at a final concentration of 5 µM).

  • Inoculate and incubate: Inoculate both sets of plates with the bacterial suspension as described in the MIC protocol and incubate.

  • Determine MICs: Determine the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.

Visualizations

ResistanceMechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Irloxacin_in This compound (extracellular) Porin Porin Channel Irloxacin_in->Porin Entry Irloxacin_intra This compound (intracellular) Target DNA Gyrase / Topoisomerase IV Irloxacin_intra->Target Efflux Efflux Pump Irloxacin_intra->Efflux Binding Inhibition Inhibition Irloxacin_intra->Inhibition Replication DNA Replication Target->Replication Target->Inhibition Irloxacin_out This compound (extracellular) Efflux->Irloxacin_out Expulsion Porin->Irloxacin_intra Inhibition->Replication Blocks Target_mod Target Modification (Mutation) Target_mod->Target Alters binding site Efflux_up Efflux Pump Overexpression Efflux_up->Efflux Increases pumps Porin_loss Decreased Permeability (Porin Loss) Porin_loss->Porin Reduces entry ExperimentalWorkflow cluster_mechanisms Investigate Resistance Mechanisms start Suspected this compound-Resistant Isolate mic Determine MIC of this compound start->mic is_resistant Is MIC > breakpoint? mic->is_resistant sensitive Other mechanisms is_resistant->sensitive No qrdr Sequence QRDRs (gyrA, parC) is_resistant->qrdr Yes efflux_assay Efflux Pump Inhibition Assay is_resistant->efflux_assay Yes mutation Mutation identified? qrdr->mutation mic_reduction Significant MIC reduction? efflux_assay->mic_reduction expression qRT-PCR for Efflux Pump Genes upregulation Gene upregulation? expression->upregulation mutation->efflux_assay No target_res Target-Mediated Resistance mutation->target_res Yes mic_reduction->expression No efflux_res Efflux-Mediated Resistance mic_reduction->efflux_res Yes efflux_res->expression upregulation->sensitive No upregulation->efflux_res Yes

References

Technical Support Center: Plasmid-Mediated Resistance Affecting Irloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Irloxacin efficacy due to plasmid-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial isolates. What could be the cause?

A1: A sudden increase in this compound MIC is often indicative of acquired resistance. A likely cause is the acquisition of a plasmid carrying resistance genes. Plasmid-mediated quinolone resistance (PMQR) mechanisms can confer reduced susceptibility to fluoroquinolones like this compound.[1][2][3] These plasmids can be transferred between bacteria, leading to a rapid spread of resistance.

Q2: What are the common plasmid-mediated mechanisms that confer resistance to fluoroquinolones like this compound?

A2: There are three primary mechanisms of plasmid-mediated resistance to quinolones[1][2]:

  • Target Protection: Genes such as qnrA, qnrB, and qnrS produce proteins that bind to DNA gyrase and topoisomerase IV, the targets of fluoroquinolones, protecting them from the inhibitory action of the antibiotic.[1][2][4][5]

  • Enzymatic Modification: The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones.[1][2]

  • Efflux Pumps: Plasmids can carry genes that code for efflux pumps, such as OqxAB and QepA, which actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[1][2]

Q3: Does plasmid-mediated resistance lead to high-level clinical resistance to this compound on its own?

A3: Generally, plasmid-mediated resistance mechanisms provide low-level resistance.[2] While this might not always be sufficient to surpass the clinical breakpoint for resistance on its own, it can facilitate the selection of higher-level resistance mechanisms, such as mutations in the chromosomal genes for DNA gyrase and topoisomerase IV.[2][4]

Q4: How can we confirm if the observed this compound resistance is plasmid-mediated?

A4: The most definitive way to confirm plasmid-mediated resistance is through a combination of molecular and microbiological techniques:

  • Plasmid Curing: Eliminating the plasmid from the resistant bacteria should lead to a reversion to susceptibility.

  • Conjugation Experiments: Transferring the plasmid from the resistant strain to a susceptible recipient strain should make the recipient resistant.

  • PCR and Sequencing: Screening for known PMQR genes like qnr, aac(6')-Ib-cr, and plasmid-encoded efflux pumps.

Troubleshooting Guides

Problem 1: Inconsistent this compound MIC Results
Possible Cause Troubleshooting Step Expected Outcome
Inoculum preparation variability Standardize inoculum density using a McFarland standard.Consistent and reproducible MIC values.
Media pH variations Ensure the pH of the Mueller-Hinton agar/broth is within the recommended range (7.2-7.4). This compound's activity can be pH-dependent.[6]More reliable and accurate MIC results.
Contamination of bacterial culture Streak the culture for single colonies and perform identification tests.A pure culture should yield consistent MICs.
Plasmid instability Perform replica plating on antibiotic-free and this compound-containing agar to check for loss of resistance.Stable plasmids will maintain resistance in the population.
Problem 2: Failure to Transfer this compound Resistance via Conjugation
Possible Cause Troubleshooting Step Expected Outcome
Non-conjugative plasmid Check for the presence of transfer genes (e.g., tra genes) on the plasmid via PCR or sequencing.Identification of whether the plasmid is capable of conjugation.
Suboptimal mating conditions Optimize donor-to-recipient ratio, mating time, and use filter mating for higher efficiency.[7][8]Successful transfer of the resistance plasmid to the recipient.
Recipient strain incompatibility Use a different, well-characterized recipient strain (e.g., E. coli DH5α).Successful conjugation and confirmation of transferable resistance.
Restriction-modification systems in recipient Use a recipient strain lacking restriction-modification systems.Increased frequency of obtaining transconjugants.
Problem 3: Plasmid Curing Experiment is Unsuccessful
Possible Cause Troubleshooting Step Expected Outcome
Ineffective curing agent Try different curing agents (e.g., acridine orange, ethidium bromide, sodium dodecyl sulfate) at sub-inhibitory concentrations.[9][10]Successful elimination of the plasmid.
Chromosomally integrated resistance genes Perform PCR for PMQR genes on both plasmid and chromosomal DNA preparations.This will determine the location of the resistance genes.
Plasmid addiction systems These systems ensure the plasmid is maintained. Overcoming them can be difficult. Longer periods of growth in non-selective media may help.Increased frequency of plasmid loss.
Inefficient screening for cured colonies After treatment with a curing agent, screen a large number of colonies for loss of the resistance phenotype.Identification of colonies that have lost the plasmid.

Data Presentation

Table 1: Example MIC Shift Due to Plasmid-Mediated Resistance

Strain Plasmid Status This compound MIC (µg/mL) Interpretation
E. coli HS1Plasmid-free0.06Susceptible
E. coli HS1-RHarboring pRES-IRL2Intermediate
E. coli HS1-CuredCured of pRES-IRL0.06Susceptible

Table 2: Common PMQR Genes and their Effect on Fluoroquinolone MICs

Gene Resistance Mechanism Fold Increase in MIC
qnrA, qnrB, qnrSTarget Protection4- to 32-fold
aac(6')-Ib-crEnzymatic Modification2- to 8-fold
oqxAB, qepAEfflux Pump2- to 16-fold

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 0.015 to 16 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][12]

Protocol 2: Plasmid Curing with Acridine Orange
  • Determine Sub-inhibitory Concentration: Grow the resistant bacterial strain in broth with varying concentrations of acridine orange to find the highest concentration that does not significantly inhibit growth.

  • Curing Treatment: Inoculate a fresh broth culture containing the sub-inhibitory concentration of acridine orange with the resistant strain. Incubate in the dark (as acridine orange is light-sensitive) at 37°C for 24-48 hours.[9]

  • Isolation of Cured Cells: Plate serial dilutions of the treated culture onto antibiotic-free agar plates and incubate.

  • Screening: Replica-plate individual colonies onto two new plates: one with and one without this compound. Colonies that grow on the antibiotic-free plate but not on the this compound-containing plate are potentially cured of the resistance plasmid.

  • Confirmation: Confirm the loss of the plasmid in the susceptible colonies by plasmid DNA extraction and gel electrophoresis. Also, confirm the reversion of the MIC to the susceptible level.

Protocol 3: Bacterial Conjugation (Filter Mating)
  • Culture Preparation: Grow donor (this compound-resistant) and recipient (this compound-susceptible, with a selectable marker like nalidixic acid or rifampicin resistance) strains to the late logarithmic phase of growth.[7][8]

  • Mating: Mix equal volumes of the donor and recipient cultures. Pass the mixture through a 0.45 µm sterile membrane filter.

  • Incubation: Place the filter on a non-selective agar plate and incubate at 37°C for 4-6 hours to allow for conjugation.

  • Selection of Transconjugants: Resuspend the cells from the filter in saline. Plate serial dilutions onto a selective agar plate containing both this compound and the recipient's selectable marker.

  • Confirmation: The resulting colonies are transconjugants. Confirm the presence of the plasmid and the resistance phenotype in the transconjugants. Calculate the conjugation frequency as the number of transconjugants per recipient cell.

Visualizations

Plasmid_Mediated_Resistance_Mechanisms cluster_mechanisms Plasmid-Mediated Resistance to this compound This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibits AAC AAC(6')-Ib-cr This compound->AAC Target for Modification Efflux_Pump Efflux Pump (e.g., OqxAB) This compound->Efflux_Pump Substrate Bacterial_Cell Bacterial Cell Bacterial_Cell->Efflux_Pump Contains Qnr_Protein Qnr Proteins Qnr_Protein->DNA_Gyrase Protects AAC->this compound Inactivates Efflux_Pump->this compound Expels

Caption: Mechanisms of plasmid-mediated resistance to this compound.

Troubleshooting_Workflow Start Start: Increased this compound MIC Check_MIC Is MIC consistently high? Start->Check_MIC Troubleshoot_MIC Troubleshoot MIC Assay (Problem 1) Check_MIC->Troubleshoot_MIC No Hypothesize_Plasmid Hypothesize Plasmid-Mediated Resistance Check_MIC->Hypothesize_Plasmid Yes Plasmid_Curing Perform Plasmid Curing (Protocol 2) Hypothesize_Plasmid->Plasmid_Curing Curing_Success Did MIC revert to susceptible? Plasmid_Curing->Curing_Success Conjugation Perform Conjugation (Protocol 3) Curing_Success->Conjugation Yes Troubleshoot_Curing Troubleshoot Curing (Problem 3) Curing_Success->Troubleshoot_Curing No Conjugation_Success Did recipient become resistant? Conjugation->Conjugation_Success Confirm_PMQR Confirmed: Plasmid-Mediated Resistance Conjugation_Success->Confirm_PMQR Yes Troubleshoot_Conjugation Troubleshoot Conjugation (Problem 2) Conjugation_Success->Troubleshoot_Conjugation No Consider_Chromosomal Consider Chromosomal Mutations Troubleshoot_Curing->Consider_Chromosomal Troubleshoot_Conjugation->Consider_Chromosomal

Caption: Troubleshooting workflow for investigating this compound resistance.

Experimental_Workflow cluster_workflow Experimental Workflow to Confirm Plasmid-Mediated Resistance Isolate Resistant Isolate MIC_Test1 MIC Testing (Protocol 1) Isolate->MIC_Test1 Plasmid_Curing Plasmid Curing (Protocol 2) Isolate->Plasmid_Curing Conjugation Conjugation (Protocol 3) Isolate->Conjugation Donor Susceptible_Strain Susceptible Recipient Susceptible_Strain->Conjugation Recipient MIC_Test2 MIC Testing of Cured Strain Plasmid_Curing->MIC_Test2 MIC_Test3 MIC Testing of Transconjugant Conjugation->MIC_Test3 Confirmation Confirmation MIC_Test2->Confirmation Reversion to Susceptibility MIC_Test3->Confirmation Acquisition of Resistance

Caption: Workflow for confirming plasmid-mediated this compound resistance.

References

Technical Support Center: The Role of Efflux Pumps in Irloxacin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the role of efflux pumps in bacterial resistance to Irloxacin. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed experimental protocols, and data presentation examples to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to efflux pumps?

A: this compound is a synthetic fluoroquinolone antibiotic.[1] Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3][4] A primary mechanism of bacterial resistance to fluoroquinolones, including this compound, is the active extrusion of the drug from the cell by efflux pumps.[2][3] These pumps, particularly those from the Resistance-Nodulation-Division (RND) family, can recognize and expel a wide range of structurally diverse compounds, contributing to multidrug resistance (MDR).[2][5][6]

Q2: Which efflux pumps are most commonly associated with fluoroquinolone resistance?

A: In Gram-negative bacteria, the AcrAB-TolC efflux pump in Enterobacteriaceae (like E. coli) and the MexAB-OprM pump in Pseudomonas aeruginosa are the most studied and clinically significant RND pumps responsible for fluoroquinolone resistance.[6][7][8] Overexpression of the genes encoding these pumps is a common cause of reduced susceptibility to this compound and other fluoroquinolones.[3][9] In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS), such as NorA in Staphylococcus aureus, are key contributors.[5][10]

Q3: What is an Efflux Pump Inhibitor (EPI) and how is it used?

A: An Efflux Pump Inhibitor (EPI) is a molecule that blocks the activity of efflux pumps.[11] In research, EPIs are used to confirm the involvement of efflux in drug resistance.[5] A significant decrease in the Minimum Inhibitory Concentration (MIC) of an antibiotic when an EPI is present suggests that efflux is a mechanism of resistance.[12] Common broad-spectrum EPIs for RND pumps include Phenylalanine-Arginine β-Naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).[6][8][13]

Q4: Besides overexpression, what other mechanisms lead to increased efflux pump activity?

A: Increased efflux activity can result from mutations in regulatory genes that control the expression of pump components.[3][14] For example, mutations in repressor genes like acrR (for the acrAB operon) or global regulators like marA and soxS can lead to the derepression or activation of pump expression, respectively, resulting in an MDR phenotype.[3][7]

Troubleshooting Guides

Q1: My MIC assay with an EPI shows no change in this compound susceptibility. Does this mean efflux is not involved?

A: Not necessarily. Consider the following possibilities:

  • EPI Specificity/Concentration: The EPI you are using (e.g., PAβN) may not be effective against the specific pump in your bacterial strain, or the concentration may be suboptimal.[6][15] Try a different class of EPI or perform a dose-response experiment.

  • Alternative Resistance Mechanisms: High-level resistance to fluoroquinolones often results from a combination of mechanisms, such as target-site mutations in gyrA and parC.[2][13] Efflux may be a contributing factor, but its effect can be masked by more potent resistance mechanisms. Sequence the Quinolone Resistance-Determining Regions (QRDRs) of these genes.

  • EPI Toxicity: At high concentrations, some EPIs can be toxic to bacteria or affect membrane integrity, confounding the results.[15] Always determine the MIC of the EPI alone to ensure you are using it at a non-bactericidal sub-inhibitory concentration.

Q2: The fluorescence signal in my ethidium bromide (EtBr) accumulation assay is weak and noisy. How can I improve it?

A: Weak or noisy signals in EtBr assays can be frustrating. Here are some troubleshooting steps:

  • Cell Density: Ensure your bacterial cell suspension is at the correct optical density (typically OD₆₀₀ of 0.2-0.6) as specified in protocols.[16] Too few cells will result in a low signal, while too many can cause signal quenching.

  • EtBr Concentration: The optimal EtBr concentration can vary between bacterial species. Titrate the EtBr concentration to find one that gives a robust signal without being toxic to the cells. A typical starting concentration is 1-2 µg/mL.[16]

  • Washing Steps: Incomplete removal of extracellular EtBr after the loading phase can lead to high background fluorescence. Ensure you wash the cell pellet thoroughly with a suitable buffer (like PBS) before measuring efflux.[17]

  • Energy Source: Efflux is an active, energy-dependent process.[18] Ensure an energy source like glucose (e.g., at 0.4% v/v) is added to the buffer to energize the cells and initiate efflux.[17][19] Conversely, for accumulation assays, omitting an energy source can help maximize the intracellular concentration.

Q3: My qRT-PCR results show high variability in efflux pump gene expression between biological replicates. What could be the cause?

A: High variability in qRT-PCR is often due to technical inconsistencies. Check the following:

  • RNA Quality: The foundation of reliable qRT-PCR is high-quality, intact RNA.[20][21] Always check RNA integrity using a method like gel electrophoresis or a Bioanalyzer. Ensure there is no genomic DNA contamination by performing a DNase treatment step.

  • Reference Gene Stability: The stability of your reference (housekeeping) gene is critical for accurate normalization.[22] The expression of commonly used reference genes can sometimes vary under different experimental conditions. It is crucial to validate a panel of candidate reference genes for your specific bacterium and conditions to select the most stable one(s).

  • Growth Phase: Gene expression can vary significantly at different bacterial growth phases. Ensure you harvest all your samples (control and treated) at the exact same growth phase (e.g., mid-logarithmic phase) for consistency.[17]

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated when investigating the role of efflux pumps in this compound resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainDescriptionMIC (µg/mL) without EPIMIC (µg/mL) with 20 µg/mL PAβNFold-Change in MIC
Wild-TypeStandard susceptible strain0.50.51
Mutant AStrain overexpressing AcrAB-TolC818
Clinical Isolate 1This compound-resistant isolate3248
Clinical Isolate 2High-level resistant isolate1281281

A ≥4-fold reduction in MIC in the presence of an EPI is considered significant evidence of efflux activity.[13]

Table 2: Relative Gene Expression of Efflux Pump Component acrB

Bacterial StrainConditionRelative Quantification (RQ) vs. Wild-Type
Wild-TypeNo this compound1.0
Mutant ANo this compound15.2
Clinical Isolate 1No this compound12.5
Wild-TypeSub-MIC this compound3.1

Expression levels are normalized to a validated reference gene and calibrated to the wild-type strain under control conditions.

Detailed Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution with an EPI

This protocol determines the minimum concentration of this compound required to inhibit bacterial growth, with and without an efflux pump inhibitor.

  • Preparation:

    • Prepare a stock solution of this compound and a stock solution of an EPI (e.g., PAβN).

    • Prepare a 0.5 McFarland standard suspension of the bacterial strain in Mueller-Hinton Broth (MHB), which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Plate Setup:

    • Using a 96-well microtiter plate, create a two-fold serial dilution of this compound in MHB across the columns (e.g., from 256 µg/mL to 0.25 µg/mL).

    • Prepare an identical plate, but use MHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN) as the diluent.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of both plates.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Compare the MIC values obtained with and without the EPI to determine the fold-change.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the intracellular accumulation of EtBr, a substrate for many efflux pumps. Lower accumulation (lower fluorescence) suggests higher efflux activity.[12][16]

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).

    • Harvest cells by centrifugation, wash twice with Phosphate-Buffered Saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.2.[16]

  • Assay Setup:

    • Transfer the cell suspension to a black, clear-bottom 96-well plate.

    • To half of the wells, add an EPI (e.g., CCCP at 50 µM or PAβN at 20 µg/mL) to inhibit efflux. To the other half, add buffer as a control.

    • Incubate for 5-10 minutes at room temperature.

  • Measurement:

    • Add EtBr to all wells to a final concentration of 2 µg/mL.[16]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.[16]

  • Data Analysis:

    • Plot fluorescence intensity versus time. A strain with active efflux will show a lower fluorescence plateau compared to the same strain in the presence of an EPI or an efflux-deficient mutant strain.

Protocol 3: qRT-PCR for Efflux Pump Gene Expression

This protocol quantifies the mRNA levels of efflux pump genes (e.g., acrB, mexB) relative to a stable reference gene.[20][21][23]

  • RNA Extraction:

    • Grow bacterial cultures (e.g., wild-type vs. resistant isolate) to mid-log phase.

    • Harvest cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).

    • Extract total RNA using a commercial kit, ensuring to include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • cDNA Synthesis:

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.

    • Include primers for your target gene (e.g., acrB) and a validated reference gene (e.g., rpoB, gyrA).

    • Run the reaction on a real-time PCR cycler. Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each gene.

    • Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and comparing the resistant strain to the susceptible (calibrator) strain.

Diagrams and Workflows

experimental_workflow start Start: this compound-Resistant Clinical Isolate mic_test Determine MIC of this compound +/- Efflux Pump Inhibitor (EPI) start->mic_test decision Is there a >=4-fold reduction in MIC with EPI? mic_test->decision efflux_involved Conclusion: Efflux is a significant resistance mechanism decision->efflux_involved Yes other_mechanisms Investigate other mechanisms: - Target site mutations (gyrA/parC) - Plasmid-mediated resistance decision->other_mechanisms No gene_expression Quantify Efflux Pump Gene Expression (e.g., acrB) via qRT-PCR efflux_involved->gene_expression accumulation_assay Perform EtBr Accumulation Assay efflux_involved->accumulation_assay confirm_overexpression Confirm pump overexpression as molecular basis gene_expression->confirm_overexpression accumulation_assay->confirm_overexpression

Caption: Workflow for investigating efflux pump involvement in this compound resistance.

efflux_mechanism cluster_cell Gram-Negative Bacterium IM Inner Membrane IMP (AcrB/MexB) mfp MFP (AcrA/MexA) IM:imp->mfp OM Outer Membrane OMF (TolC/OprM) drug_out This compound (Extracellular) OM:omf->drug_out Active Efflux periplasm Periplasm mfp->OM:omf drug_in This compound (Intracellular) drug_out->drug_in Diffusion drug_in->IM:imp Pump Substrate target DNA Gyrase/ Topoisomerase IV drug_in->target Inhibits DNA Replication

Caption: Mechanism of RND-type efflux pump-mediated this compound resistance.

regulation_pathway stress Antibiotic Stress (e.g., this compound Exposure) regulator Global Activator (e.g., MarA, SoxS) stress->regulator Induces pump_operon Efflux Pump Operon (e.g., acrAB) regulator->pump_operon Activates repressor_mut Mutation in Local Repressor (e.g., acrR gene) repressor_mut->pump_operon Derepresses (removes inhibition) transcription Increased Transcription and Translation pump_operon->transcription pump_assembly Efflux Pump Assembly (e.g., AcrAB-TolC) transcription->pump_assembly resistance Increased this compound Resistance pump_assembly->resistance

Caption: Simplified pathways leading to overexpression of efflux pumps.

References

Troubleshooting inconsistent results in Irloxacin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irloxacin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during their work with this fluoroquinolone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Pirfloxacin, is a synthetic broad-spectrum fluoroquinolone antibiotic.[1] Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively blocks bacterial cell division and leads to bacterial cell death.

Q2: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial strains. What could be the cause?

Higher than expected MIC values, or a sudden shift to resistance, can be attributed to several factors:

  • Development of Bacterial Resistance: This is a common cause of increased MICs. Resistance to quinolones can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV (e.g., gyrA, gyrB, parC, parE), which reduces the binding affinity of the drug to its target.[2][3][4] Another mechanism is the increased expression of efflux pumps that actively remove the drug from the bacterial cell.[2][5]

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on plasmids. These can encode for proteins that protect the bacterial DNA gyrase, enzymes that modify the quinolone, or additional efflux pumps.[3][5]

  • Incorrect Inoculum Density: An inoculum that is too dense can lead to falsely elevated MIC values. It is crucial to standardize the bacterial suspension to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution).

  • Suboptimal pH of Media: The activity of this compound is known to be greater at an acidic pH.[1][6] If the pH of your culture medium is too high, the apparent MIC may increase.

Q3: Our experimental results with this compound are inconsistent from one day to the next. What are some potential sources of this variability?

Inconsistent results in antimicrobial susceptibility testing can arise from subtle variations in experimental conditions. Here are some key factors to investigate:

  • Media Composition: The concentration of divalent cations, particularly magnesium (Mg²⁺), can affect the activity of fluoroquinolones.[1] Ensure that the Mueller-Hinton Broth (MHB) or Agar (MHA) is from a reliable source and prepared consistently.

  • Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth rates and, consequently, MIC readings. Adhere strictly to standardized protocols (e.g., 18-24 hours at 35°C ± 2°C).

  • This compound Stock Solution: Ensure the proper storage and handling of your this compound stock solution to maintain its stability.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions for each experiment.

  • Pipetting Errors: Inaccurate pipetting when preparing serial dilutions of this compound or inoculating bacteria can introduce significant variability. Calibrate your pipettes regularly.

Troubleshooting Guides

Issue 1: Unexpected Resistance in Susceptible Strains

If a bacterial strain previously known to be susceptible to this compound suddenly appears resistant, follow these steps:

  • Verify the Strain: Confirm the identity and purity of your bacterial culture. Contamination with a resistant organism is a common source of error.

  • Check Quality Control (QC) Strains: Always run a QC strain with a known this compound MIC range (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) alongside your experimental strains. If the QC strain result is out of the acceptable range, it indicates a problem with the assay setup.

  • Review Protocol Adherence: Scrutinize your experimental protocol for any deviations, paying close attention to inoculum preparation, media pH, and incubation conditions.

  • Prepare Fresh Reagents: Use freshly prepared media and a new dilution series of this compound from a trusted stock.

Issue 2: High Variability in MIC Readings Across Replicates

When replicate wells or plates show significant differences in MIC values, consider the following:

  • Inoculum Homogeneity: Ensure that your bacterial suspension is well-mixed before inoculation to avoid clumps of bacteria, which can lead to uneven growth.

  • Edge Effects in Microplates: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile water or media and not use them for experimental data.

  • Reader/Visual Interpretation: If reading MICs visually, ensure consistent lighting and interpretation criteria. If using a plate reader, check for condensation or scratches on the plate that could interfere with optical density measurements.

Data Presentation

Table 1: Representative MIC Data for this compound and Comparator Fluoroquinolones (μg/mL)

Bacterial SpeciesStrain TypeThis compoundCiprofloxacinLevofloxacin
Escherichia coliWild-Type (Susceptible)0.060.0150.03
Escherichia coliGyrA Mutant (Resistant)848
Staphylococcus aureusWild-Type (Susceptible)0.1250.250.5
Staphylococcus aureusEfflux Pump Overexpression4816
Pseudomonas aeruginosaWild-Type (Susceptible)10.51

Note: These are example values and may not reflect the exact MICs you observe. They are intended to illustrate the relative activity and the impact of resistance mechanisms.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile water). Filter-sterilize and store at -20°C or below in small aliquots.

  • Preparation of this compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range.

  • Inoculum Preparation: From a fresh overnight culture on an agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

Irloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replicated_DNA Replicated Daughter Chromosomes Topoisomerase_IV->Replicated_DNA Decatenates Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA->Topoisomerase_IV DNA_Replication->Replicated_DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow: Troubleshooting Inconsistent MIC Results

Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_QC Were Quality Control (QC) strains within range? Start->Check_QC Check_Protocol Review Experimental Protocol (Inoculum, Media, Incubation) Check_QC->Check_Protocol No Verify_Strain Verify Bacterial Strain (Purity and Identity) Check_QC->Verify_Strain Yes Check_Reagents Prepare Fresh Media and this compound Dilutions Check_Protocol->Check_Reagents System_Error Systematic Error in Assay Check_Protocol->System_Error Random_Error Potential Random Error (Repeat Experiment) Check_Reagents->Random_Error Verify_Strain->Check_Protocol Contamination found Investigate_Resistance Investigate Resistance Mechanisms (e.g., sequencing gyrA, parC) Verify_Strain->Investigate_Resistance Strain is correct Results_Consistent Results are now Consistent Investigate_Resistance->Results_Consistent Random_Error->Results_Consistent

Caption: Logical workflow for troubleshooting inconsistent MIC results.

Logical Relationship: Factors Influencing this compound Potency

Factors_Potency cluster_physicochemical Physicochemical Factors cluster_experimental Experimental Parameters cluster_biological Biological Factors (Resistance) Irloxacin_Potency This compound Potency (Observed MIC) pH Low pH (Acidic) pH->Irloxacin_Potency Increases Cations High Divalent Cations (Mg²⁺) Cations->Irloxacin_Potency Decreases Inoculum High Inoculum Density Inoculum->Irloxacin_Potency Decreases (Increases MIC) Incubation Incorrect Incubation Time/Temp Incubation->Irloxacin_Potency Decreases (Increases MIC) Target_Mutation Target Mutation (gyrA/parC) Target_Mutation->Irloxacin_Potency Decreases (Increases MIC) Efflux_Pumps Efflux Pump Overexpression Efflux_Pumps->Irloxacin_Potency Decreases (Increases MIC)

Caption: Factors influencing the observed potency of this compound.

References

Validation & Comparative

A Comparative Analysis of Irloxacin and Norfloxacin Activity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the antibacterial activities of Irloxacin and norfloxacin, two fluoroquinolone antibiotics. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action: Targeting Bacterial DNA Synthesis

Both this compound and norfloxacin belong to the quinolone class of antibiotics and share a similar mechanism of action. They exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1]

  • DNA Gyrase Inhibition: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication and transcription. By inhibiting DNA gyrase, these antibiotics prevent the bacterial DNA from being properly replicated.

  • Topoisomerase IV Inhibition: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication. Its inhibition prevents bacterial cell division.

The dual targeting of these enzymes leads to a rapid cessation of bacterial DNA synthesis, ultimately resulting in bacterial cell death. While the precise binding and inhibitory kinetics may vary between the two compounds, the fundamental mechanism is conserved. This compound is classified as a quinolone antibacterial agent, indicating it follows this established mechanism of action.[2]

Quantitative Analysis of Antibacterial Activity

The in vitro activity of antibiotics is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

A direct and comprehensive comparison of the quantitative activity of this compound and norfloxacin is challenging due to the limited publicly available data for this compound. However, the available information suggests their activities are comparable against certain pathogens.

Table 1: Comparative In Vitro Activity of this compound and Norfloxacin

Bacterial SpeciesThis compound MIC (µg/mL)Norfloxacin MIC (µg/mL)
Staphylococcus spp.0.06 - 1[3]Data not available in a comparable format
Gram-positive bacteriaGood in vitro activity[2]See specific MICs below
Gram-negative bacteriaGood in vitro activity[2]See specific MICs below

Note on Data Availability: Detailed MIC and MBC values for this compound against a broad range of bacterial isolates are not widely reported in publicly accessible literature. The available data for norfloxacin is more extensive. Further head-to-head studies are required for a definitive quantitative comparison. One study noted that this compound showed similar in vitro activity to norfloxacin but was less active than ciprofloxacin.[3]

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the potency of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of quinolone antibiotics.

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to the final working concentration.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic (this compound or norfloxacin) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the antibiotic at which there is no visible bacterial growth. This concentration is the MIC.

Protocol: Determination of MBC
  • Subculturing from MIC Wells:

    • A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

    • The aliquot is plated onto an antibiotic-free agar medium.

  • Incubation and Colony Counting:

    • The agar plates are incubated under appropriate conditions to allow for bacterial growth.

    • The number of surviving bacteria (colony-forming units, CFU) is counted.

  • Determination of MBC:

    • The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining antibacterial activity and the logical relationship in the mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Antibiotic Stock Solution D Serial Dilutions B->D E Inoculate Microtiter Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Determine MIC F->G H Plate for MBC G->H I Determine MBC H->I Mechanism_of_Action cluster_drug Quinolone Antibiotic (this compound / Norfloxacin) cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Outcome Drug Drug Molecule Gyrase DNA Gyrase Drug->Gyrase inhibition TopoIV Topoisomerase IV Drug->TopoIV inhibition Replication DNA Replication Gyrase->Replication Division Cell Division TopoIV->Division Death Bacterial Cell Death Replication->Death disruption leads to Division->Death failure leads to

References

A Comparative Guide: Irloxacin Versus Ofloxacin in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of irloxacin and ofloxacin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy of these two fluoroquinolone antibiotics.

Executive Summary

Ofloxacin demonstrates a broad and potent antibacterial spectrum against a wide range of Gram-positive and Gram-negative bacteria. In contrast, available in vitro data for this compound suggests a more limited spectrum of activity. While this compound shows some efficacy, particularly against Staphylococcus species, its overall potency appears to be less than that of ofloxacin and other fluoroquinolones like ciprofloxacin. One study noted that this compound's activity is enhanced in an acidic environment, particularly against Mycobacterium avium.[1]

Mechanism of Action

Both this compound and ofloxacin are members of the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of daughter DNA strands following replication.

By inhibiting these enzymes, both this compound and ofloxacin disrupt essential cellular processes, leading to bacterial cell death.

Fluoroquinolone Mechanism of Action cluster_drug Fluoroquinolones cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase inhibit Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibit Ofloxacin Ofloxacin Ofloxacin->DNA_Gyrase inhibit Ofloxacin->Topoisomerase_IV inhibit DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Figure 1: Mechanism of action for fluoroquinolones like this compound and ofloxacin.

Comparative Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound and ofloxacin against various Gram-positive and Gram-negative bacteria, presented as Minimum Inhibitory Concentration (MIC) values. The data is compiled from a comparative study by García-Rodríguez et al. (1990).[2]

Gram-Positive Bacteria
Bacterial SpeciesThis compound MIC (mg/L)Ofloxacin MIC (mg/L)
Range MIC50
Staphylococcus aureus (Oxacillin-S)0.25-20.5
Staphylococcus aureus (Oxacillin-R)0.5-162
Staphylococcus epidermidis0.25-40.5
Streptococcus pneumoniae1-82
Streptococcus pyogenes1-82
Enterococcus faecalis2-164
Gram-Negative Bacteria
Bacterial SpeciesThis compound MIC (mg/L)Ofloxacin MIC (mg/L)
Range MIC50
Escherichia coli0.06-40.12
Klebsiella pneumoniae0.12-80.25
Enterobacter cloacae0.12-80.5
Proteus mirabilis0.12-40.25
Pseudomonas aeruginosa0.5-324
Haemophilus influenzae0.03-0.50.06

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following are generalized protocols for the two common methods used in the cited studies.

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Broth Microdilution Workflow A Prepare serial dilutions of antibiotic in broth in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 2: Experimental workflow for the broth microdilution method.

Detailed Steps:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then further diluted to achieve a final inoculum density of about 5 x 105 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria.

Detailed Steps:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. Multiple strains can be tested on a single plate. A control plate containing no antibiotic is also inoculated to ensure bacterial growth.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevents the growth of a defined bacterial inoculum.

Conclusion

The provided experimental data indicates that ofloxacin generally exhibits superior in vitro activity against a broad range of common bacterial pathogens compared to this compound. While this compound demonstrates some antibacterial effect, particularly against staphylococci, its overall potency is lower. The observation that this compound's activity may be enhanced at a lower pH warrants further investigation, as this could have implications for its use in specific infection sites with acidic environments. Researchers and drug development professionals should consider these differences in antibacterial spectrum and potency when evaluating these compounds for potential therapeutic applications.

References

Comparative Analysis of Irloxacin's Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Irloxacin against clinically relevant bacterial isolates, juxtaposed with the performance of other quinolone antibiotics. The data presented is based on available in-vitro studies, offering insights into its potential therapeutic applications.

Executive Summary

This compound, a quinolone derivative, has demonstrated in-vitro activity against a spectrum of both Gram-positive and Gram-negative bacteria. Comparative studies indicate that its efficacy is superior to nalidixic acid, comparable to norfloxacin, and less potent than ciprofloxacin. Notably, against Staphylococcus species, this compound has shown promising activity. This guide synthesizes the available quantitative data, details the experimental methodologies for antibacterial susceptibility testing, and visualizes the underlying mechanism of action.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator quinolones against key clinical isolates. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

AntibioticGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC Range mg/L) Enterobacteriaceae (General Activity)
This compound 0.06 - 1[1]Similar to Norfloxacin, Less active than Ciprofloxacin[1]
Nalidixic Acid Less active than this compound[1]Less active than this compound[1]
Norfloxacin Similar activity to this compound[1]Similar activity to this compound[1]
Ciprofloxacin Less active than this compound against Staphylococcus[1]More active than this compound[1]

Experimental Protocols

The determination of antibacterial efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antibiotic performance. The following outlines a standardized protocol for the broth microdilution method, a common technique for determining MIC values.

Broth Microdilution Method for MIC Determination

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Isolate colonies of the test bacterium are selected from a fresh agar plate (18-24 hours incubation).
  • The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (e.g., this compound) is prepared at a known concentration.
  • Serial two-fold dilutions of the antibiotic are made in sterile broth in a 96-well microtiter plate. The range of concentrations should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mandatory Visualizations

Experimental Workflow for Antibacterial Efficacy Validation

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis bacterial_culture Bacterial Isolate inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep antibiotic_stock Antibiotic Stock serial_dilution Serial Dilution of Antibiotic antibiotic_stock->serial_dilution mic_plate Inoculation of Microtiter Plate inoculum_prep->mic_plate serial_dilution->mic_plate incubation Incubation (35°C, 16-20h) mic_plate->incubation read_results Visual Reading of MIC incubation->read_results compare_mic Compare MIC Values read_results->compare_mic

Caption: Workflow for MIC determination.

Signaling Pathway of Quinolone Antibiotics

Quinolone antibiotics, including this compound, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for DNA replication, repair, and recombination.

  • In Gram-negative bacteria , the primary target is DNA gyrase.

  • In Gram-positive bacteria , the primary target is topoisomerase IV.

The binding of quinolones to these enzymes leads to the formation of a stable drug-enzyme-DNA complex. This complex traps the enzyme in the process of cleaving the DNA, preventing the re-ligation step and resulting in double-stranded DNA breaks.[4] The accumulation of these breaks is lethal to the bacterial cell.

G quinolone Quinolone Antibiotic (e.g., this compound) dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase topo_iv Topoisomerase IV (Gram-positive) quinolone->topo_iv complex Stable Drug-Enzyme-DNA Complex Formation dna_gyrase->complex topo_iv->complex ds_breaks Inhibition of DNA Re-ligation & Double-Strand DNA Breaks complex->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Quinolone mechanism of action.

References

Comparative Toxicity of Irloxacin in Rodents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of Irloxacin, a fluoroquinolone antibacterial agent, in relation to other commonly used fluoroquinolones in rodent models. The information is compiled from various preclinical safety and toxicity studies to assist researchers and drug development professionals in evaluating its toxicological profile.

Executive Summary

Data Presentation

Table 1: Acute Toxicity of Fluoroquinolones in Rodents (Oral LD50)
FluoroquinoloneSpeciesSexLD50 (mg/kg)Reference
This compound RatM/F>5000[1]
MouseM/F>5000[1]
CiprofloxacinMouse-1280.5 (i.p.)[2]
LevofloxacinRatM1478[3]
F1507[3]
MouseM1881[3]
F1803[3]
MoxifloxacinRat-1320-2045[4]
Mouse-435-758[4]
NorfloxacinRatF>2000[5]

M: Male, F: Female, i.p.: Intraperitoneal

Table 2: Sub-chronic Oral Toxicity of this compound in Rats (13-week study)
Dose (mg/kg/day)Key FindingsReference
100No-Observed-Adverse-Effect Level (NOAEL)[1]
450Dark or cloudy urine, increased urinary protein, increased liver and kidney weights, presence of lipofuscin in kidneys.[1]
2000In addition to effects at 450 mg/kg: increased plasma urea, degeneration and/or dilatation of proximal renal tubules, and chronic interstitial nephritis in males.[1]
Table 3: Developmental Toxicity of this compound
SpeciesDose (mg/kg/day)Maternal ToxicityEmbryo/Fetal ToxicityTeratogenicityReference
Rat100NOAELNOAELNone Observed[6]
350Transient stasis in body weight gain, increased liver and kidney weights.Decreased fetal body weight.None Observed[6]
1000Reduced food consumption, transient stasis in body weight gain, increased liver and kidney weights.Decreased fetal and placental weights.None Observed[6]
Rabbit150NOAELNOAELNone Observed[6]
350Decreased body weight, food consumption, and fecal output; abortions.Not specifiedNone Observed[6]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Acute Oral Toxicity Study (this compound)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats and mice.[1]

Methodology:

  • Test Species: Sprague-Dawley rats and CD-1 mice of both sexes.

  • Administration: A single dose of this compound was administered by oral gavage.

  • Dosage: For the oral route, the limit test was performed at 5000 mg/kg. For the intraperitoneal route, doses up to 2000 mg/kg were used.[1]

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.

  • Endpoints: LD50 value, clinical signs of toxicity, and gross necropsy findings.

Sub-chronic Oral Toxicity Study (this compound)

Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rats for 13 weeks.[1]

Methodology:

  • Test Species: Sprague-Dawley rats.

  • Administration: this compound was administered daily by oral gavage for 13 weeks.

  • Dosage Groups: 0 (vehicle control), 100, 450, and 2000 mg/kg/day.[1]

  • Observations: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored throughout the study.

  • Endpoints: NOAEL, target organs of toxicity, and histopathological changes.

Developmental Toxicity Study (this compound)

Objective: To assess the potential embryotoxic and teratogenic effects of this compound in pregnant rats and rabbits.[6]

Methodology:

  • Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

  • Administration: this compound was administered orally during the period of organogenesis (gestation day 6-15 for rats and 6-18 for rabbits).

  • Dosage Groups (Rats): 0, 100, 350, and 1000 mg/kg/day.[6]

  • Dosage Groups (Rabbits): 0, 50, 150, and 350 mg/kg/day.[6]

  • Endpoints: Maternal clinical signs, body weight, food consumption, reproductive parameters (number of corpora lutea, implantations, resorptions), fetal viability, fetal weight, and external, visceral, and skeletal fetal abnormalities.

Mandatory Visualization

Fluoroquinolone-Induced Arthropathy Signaling Pathway

Fluoroquinolones are known to induce arthropathy, particularly in juvenile animals. A proposed mechanism involves the chelation of magnesium ions, which are crucial for the proper function of integrin receptors on chondrocytes. This disruption of integrin signaling can lead to downstream effects on cell adhesion, proliferation, and extracellular matrix production, ultimately resulting in cartilage damage.

Fluoroquinolone_Arthropathy_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Chondrocyte Fluoroquinolone Fluoroquinolone Mg_ion Mg2+ Fluoroquinolone->Mg_ion Chelation Integrin Integrin Receptor Fluoroquinolone->Integrin Inhibits signaling (via Mg2+ chelation) Mg_ion->Integrin Required for activation ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates MAPK_pathway MAPK Pathway FAK->MAPK_pathway Activates Cell_Adhesion Cell Adhesion MAPK_pathway->Cell_Adhesion Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation ECM_Synthesis ECM Synthesis MAPK_pathway->ECM_Synthesis Apoptosis Apoptosis MAPK_pathway->Apoptosis Leads to Cartilage_Damage Cartilage Damage Cell_Adhesion->Cartilage_Damage Reduced Cell_Proliferation->Cartilage_Damage Reduced ECM_Synthesis->Cartilage_Damage Reduced Apoptosis->Cartilage_Damage Increased

Caption: Proposed signaling pathway for fluoroquinolone-induced arthropathy.

Experimental Workflow for a Rodent Sub-chronic Toxicity Study

The following diagram illustrates a typical workflow for a 28-day or 90-day repeated-dose oral toxicity study in rodents, a common preclinical assessment.

Subchronic_Toxicity_Workflow cluster_planning Phase 1: Study Design and Preparation cluster_in_life Phase 2: In-Life Phase cluster_termination Phase 3: Terminal Phase cluster_analysis Phase 4: Data Analysis and Reporting A1 Protocol Development A2 Animal Acclimatization A1->A2 A3 Dose Formulation and Analysis A2->A3 B1 Daily Dosing (e.g., Oral Gavage) A3->B1 B2 Clinical Observations B1->B2 B3 Body Weight and Food Consumption B1->B3 B4 Interim Blood/Urine Collection B1->B4 C1 Terminal Blood Collection (Hematology & Clinical Chemistry) B1->C1 C2 Necropsy and Organ Weights C1->C2 C3 Tissue Collection and Fixation C2->C3 D1 Histopathology C3->D1 D2 Statistical Analysis D1->D2 D3 Final Report Generation D2->D3

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Irloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Irloxacin, a quinolone antibacterial agent. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that this compound belongs to the fluoroquinolone class of antibiotics, it is prudent to handle it with the care required for hazardous materials. The following personal protective equipment is mandatory when working with this compound in solid (powder) or liquid form.

PPE ItemSpecificationRationale
Gloves Nitrile, powder-freeProvides a barrier against skin contact. Must be disposed of after each use or when contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Lab Coat Standard, long-sleevedPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form to prevent inhalation of airborne particles.

Safe Handling and Operational Workflow

Meticulous adherence to the following procedural steps is critical to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a specific handling area don_ppe Don appropriate PPE prep_area->don_ppe 1. weigh Weigh solid this compound in a chemical fume hood don_ppe->weigh 2. dissolve Dissolve in appropriate solvent weigh->dissolve 3. aliquot Aliquot solutions dissolve->aliquot 4. store Store at -20°C for short-term or -80°C for long-term aliquot->store 5. decontaminate Decontaminate surfaces with a suitable cleaning agent store->decontaminate 6. dispose_liquid Dispose of liquid waste in a designated, labeled container decontaminate->dispose_liquid 7. dispose_solid Dispose of solid waste and contaminated PPE as chemical waste dispose_liquid->dispose_solid 8. doff_ppe Doff PPE in the correct order dispose_solid->doff_ppe 9. wash_hands Wash hands thoroughly doff_ppe->wash_hands 10.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and potential long-term health effects.

Decontamination:
Disposal:

All waste containing this compound, including stock solutions, unused media, and contaminated materials, must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Liquid Waste Collect in a clearly labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
Solid Waste Collect in a designated, labeled container for chemical waste. This includes contaminated gloves, bench paper, and plasticware.
Sharps Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

Follow all local and institutional regulations for the disposal of chemical waste.

Health Hazard Information

As a member of the fluoroquinolone class, this compound may pose health risks. Known effects of this class of antibiotics include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[2]

  • Allergic Reactions: Some individuals may develop allergic reactions.

In case of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

This guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and the most current safety data sheets for related compounds. By prioritizing safety and adhering to these procedures, you contribute to a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.